(+)-Pronethalol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
325-17-7 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1 |
InChI Key |
HRSANNODOVBCST-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pioneering Beta-Blocker: A Technical Guide to the Discovery and History of (+)-Pronethalol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical development of (+)-Pronethalol, the first clinically effective beta-adrenergic receptor antagonist. We will delve into the core scientific principles that led to its creation, the experimental methodologies used to characterize its groundbreaking pharmacological properties, and the ultimate reasons for its withdrawal from the market. This document serves as a comprehensive resource, providing detailed experimental protocols, quantitative pharmacological data, and visual representations of the key biological pathways and experimental workflows involved in the Pronethalol story.
Introduction: The Genesis of a New Therapeutic Class
The story of Pronethalol is inextricably linked with the visionary work of Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s.[1][2] At the time, the prevailing treatment for angina pectoris focused on increasing oxygen supply to the heart.[3] Black, however, hypothesized that reducing the heart's oxygen demand by blocking the effects of catecholamines like adrenaline and noradrenaline at their receptors could be a more effective strategy.[4][5] This led to the systematic development of a new class of drugs: the beta-blockers.
Pronethalol, with the trade name Alderlin, emerged as the pioneering compound in this class.[1][6] It was a non-selective beta-blocker, meaning it antagonized both β1 and β2 adrenergic receptors.[7] Introduced into clinical use in November 1963, it demonstrated efficacy in treating angina and certain cardiac arrhythmias.[1][6] However, its therapeutic journey was short-lived. Concerns over its potential carcinogenicity, based on the development of thymic tumors in mice, led to its withdrawal and replacement by the safer and more potent successor, Propranolol (B1214883), in 1965.[1][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that defined the pharmacological profile of Pronethalol, often in comparison to its successor, Propranolol.
| Parameter | Pronethalol | Propranolol | Species/Tissue | Reference |
| Relative Potency | 1 | 10-20 | Cat (in vivo) | [8] |
| pA2 Value | ~7.0 | ~8.4 | Guinea-pig atria | [8] |
| Pharmacological Half-life (min) | 60 - 70 | 40 - 60 | Conscious Rabbit | [8] |
| Acute LD50 (mg/kg, IV) | ~45 | ~40 | Mouse (male) | [8] |
| Acute LD50 (mg/kg, oral) | ~550 | ~550 | Mouse (male) | [8] |
Table 1: Comparative Pharmacological Data of Pronethalol and Propranolol.
Key Experimental Protocols
This section provides detailed methodologies for the pivotal experiments that characterized the activity of Pronethalol.
Synthesis of this compound (2-Isopropylamino-1-(2-naphthyl)ethanol hydrochloride)
While a specific detailed protocol from the original ICI synthesis is not publicly available, the synthesis can be reliably reproduced based on established chemical principles for analogous compounds.
Objective: To synthesize racemic (+/-)-Pronethalol hydrochloride.
Materials:
-
2-Naphthol
-
Isopropylamine
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Formation of the Epoxide: 2-Naphthol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, in an alcoholic solvent like ethanol. This reaction forms 1-(2-naphthoxy)-2,3-epoxypropane.
-
Ring Opening: The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine. This is typically carried out in a suitable solvent and may require heating. The nucleophilic attack of the amine on the epoxide ring results in the formation of the free base of Pronethalol.
-
Salt Formation: The crude Pronethalol base is dissolved in a solvent like diethyl ether, and a solution of hydrochloric acid in a suitable solvent is added. This protonates the amine group, leading to the precipitation of (+/-)-Pronethalol hydrochloride.
-
Purification: The precipitated salt is collected by filtration, washed with a non-polar solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent system.
In Vivo Antagonism of Isoprenaline-Induced Tachycardia
This protocol was crucial for determining the beta-blocking activity of Pronethalol in a living organism.
Objective: To quantify the ability of Pronethalol to antagonize the heart rate-increasing effects of the beta-agonist Isoprenaline.
Animal Model: Anesthetized cats or dogs were commonly used.
Procedure:
-
Animal Preparation: The animal is anesthetized, and cannulas are inserted into a femoral vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.
-
Baseline Measurements: A stable baseline heart rate and blood pressure are established.
-
Isoprenaline Challenge: A standard dose of Isoprenaline (e.g., 0.5-1.0 µg/kg) is administered intravenously, and the maximum increase in heart rate is recorded.
-
Pronethalol Administration: After the heart rate returns to baseline, a dose of Pronethalol is administered intravenously.
-
Post-Antagonist Isoprenaline Challenge: Following a suitable equilibration period, the same dose of Isoprenaline is administered again, and the new maximum increase in heart rate is recorded.
-
Data Analysis: The percentage reduction in the Isoprenaline-induced tachycardia is calculated to determine the beta-blocking potency of Pronethalol. This can be repeated with varying doses of Pronethalol to establish a dose-response relationship.
Adenylyl Cyclase Activity Assay
This in vitro assay helps to elucidate the mechanism of action of beta-blockers at the cellular level.
Objective: To determine the effect of Pronethalol on the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP).
System: Isolated cell membranes from a relevant tissue, such as cardiac muscle or erythrocytes.
Procedure:
-
Membrane Preparation: The tissue is homogenized, and the cell membranes are isolated through a series of centrifugation steps.
-
Assay Incubation: The isolated membranes are incubated in a buffer solution containing:
-
ATP (the substrate for adenylyl cyclase)
-
A radioactive label, such as [α-³²P]ATP, to allow for the quantification of cAMP production.
-
A phosphodiesterase inhibitor (e.g., theophylline) to prevent the breakdown of newly synthesized cAMP.
-
A beta-agonist (e.g., Isoprenaline) to stimulate adenylyl cyclase activity.
-
Varying concentrations of Pronethalol.
-
-
Reaction Termination: The reaction is stopped after a defined period by adding a solution that denatures the enzyme.
-
cAMP Separation: The radiolabeled cAMP is separated from the unreacted [α-³²P]ATP using column chromatography.
-
Quantification: The amount of radioactivity in the cAMP fraction is measured using a scintillation counter, which is proportional to the adenylyl cyclase activity.
-
Data Analysis: The inhibitory effect of Pronethalol on Isoprenaline-stimulated adenylyl cyclase activity is determined by comparing the results to control incubations without the antagonist.
Carcinogenicity Study in Mice
This type of long-term study was critical in identifying the tumorigenic potential of Pronethalol.
Objective: To assess the long-term carcinogenic potential of Pronethalol following chronic administration in mice.
Animal Model: A suitable strain of mice (e.g., Alderley Park albino mice).
Procedure:
-
Dose Selection: Multiple dose levels of Pronethalol are selected based on previous toxicity studies, including a maximum tolerated dose (MTD). A control group receives a placebo.
-
Chronic Administration: The drug is administered to the mice daily, typically mixed in their feed or administered by gavage, for a significant portion of their lifespan (e.g., 18-24 months).
-
Clinical Observation: The animals are monitored regularly for clinical signs of toxicity, tumor development, and mortality.
-
Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that died during the study), and all major organs and any observed lesions are collected for histopathological examination.
-
Data Analysis: The incidence and types of tumors in the Pronethalol-treated groups are compared to the control group to determine if there is a statistically significant increase in tumor formation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Pronethalol and a typical experimental workflow for its evaluation.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of Pronethalol.
Caption: A generalized experimental workflow for the preclinical evaluation of Pronethalol.
Conclusion: A Legacy of Innovation
Although this compound's time in the clinical spotlight was brief, its significance in the history of pharmacology cannot be overstated. It was the tangible proof of Sir James Black's revolutionary concept of beta-blockade, a principle that has since saved countless lives and transformed the management of cardiovascular diseases. The discovery of Pronethalol laid the critical groundwork for the development of Propranolol and the entire class of beta-blockers that followed. Its story serves as a powerful reminder of the iterative nature of drug discovery, where even compounds that are ultimately withdrawn can provide invaluable lessons and pave the way for safer and more effective therapies. The rigorous experimental approaches used to characterize Pronethalol established a paradigm for the preclinical evaluation of cardiovascular drugs that continues to influence research and development to this day.
References
- 1. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isrctn.com [isrctn.com]
- 6. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor binding of propranolol is the missing link between plasma concentration kinetics and the effect-time course in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of (+)-Pronethalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pronethalol, a first-generation β-adrenergic receptor antagonist, serves as a foundational molecule in the study of G-protein coupled receptor (GPCR) pharmacology. While its clinical use was short-lived due to unforeseen toxicity, its legacy persists in research, providing a critical tool for understanding adrenergic signaling. This technical guide provides a comprehensive overview of the mechanism of action of the less active enantiomer, (+)-pronethalol. It details its interaction with β-adrenergic receptors, the subsequent impact on downstream signaling pathways, and notable off-target effects. This document synthesizes quantitative binding and functional data, outlines detailed experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows to support researchers in the fields of pharmacology and drug development.
Core Mechanism of Action: β-Adrenergic Receptor Antagonism
This compound is a non-selective competitive antagonist of β-adrenergic receptors, with a significantly lower potency than its (R)-(-)-enantiomer.[1] It exerts its effects by binding to both β1 and β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.[1][2][3][4] This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.
Stereoselectivity
The pharmacological activity of pronethalol is highly stereoselective. The (R)-(–)-enantiomer is reported to be approximately 49 times more active in blocking β-adrenergic receptors than the (S)-(+)-form.[1] This significant difference in potency underscores the specific three-dimensional interactions required for effective binding to the receptor's active site.
Quantitative Data
| Antagonist | Preparation | Agonist | pA2 Value | Reference |
| (±)-Pronethalol | Guinea-pig right atrial strip | Adrenaline | 6.8 | [5] |
| (±)-Propranolol | Guinea-pig right atrial strip | Adrenaline | 8.1 | [5] |
Note: Given the significantly lower activity of the (+)-enantiomer, its contribution to the pA2 value of the racemate is minimal. The pA2 value primarily reflects the activity of the more potent (-)-enantiomer.
Signaling Pathways
The primary signaling pathway affected by this compound is the β-adrenergic Gs-coupled pathway.
Inhibition of the Gs-Adenylyl Cyclase-cAMP Pathway
In its resting state, a β-adrenergic receptor is associated with a heterotrimeric G-protein consisting of Gαs, Gβ, and Gγ subunits. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the dissociation of GDP from Gαs and the binding of GTP. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
This compound, by acting as a competitive antagonist, occupies the binding site on the β-adrenergic receptor without inducing the conformational change necessary for G-protein activation. This prevents the activation of adenylyl cyclase and the subsequent production of cAMP, thereby inhibiting the entire downstream signaling cascade.
References
Chemical and physical properties of (+)-Pronethalol
An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Pronethalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pronethalol, a pioneering non-selective β-adrenergic antagonist, marked a significant milestone in cardiovascular pharmacology. Although superseded by propranolol (B1214883) due to safety concerns, its study remains crucial for understanding the structure-activity relationships of β-blockers. This technical guide provides a comprehensive overview of the chemical and physical properties of the dextrorotatory enantiomer, this compound. It includes a detailed summary of its physicochemical data, its mechanism of action via the β-adrenergic signaling pathway, and detailed experimental protocols for its synthesis and receptor binding analysis.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Pronethalol are summarized below. Data for the specific (+)-enantiomer is provided where available; otherwise, data for the racemic mixture is presented.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol | [1][2] |
| Synonyms | (+)-Nethalide, (+)-Alderlin | [1][3] |
| Molecular Formula | C₁₅H₁₉NO | [1][3][4] |
| Molecular Weight | 229.32 g/mol | [2][4][5] |
| Melting Point | 108 °C (free base) 184 °C (hydrochloride salt) | [4] |
| Boiling Point | 322.4 °C at 760 mmHg (hydrochloride salt) | [6] |
| Solubility | Soluble in DMSO.[7] Hydrochloride salt is soluble in water (100 mM). | [7][8] |
| pKa (estimated) | ~9.5 (amine group) | [9][10] |
| Specific Optical Rotation ([α]D) | Data not readily available in cited literature. |
Note on pKa: The pKa value is estimated based on the structurally similar compound propranolol, which has a reported pKa of approximately 9.45-9.7 for its secondary amine.[9][10]
Pharmacology and Mechanism of Action
This compound functions as a non-selective competitive antagonist at β-adrenergic receptors (β-ARs).[3][7] These receptors are integral to the sympathetic nervous system's regulation of cardiovascular function.
Signaling Pathway
The canonical β-adrenergic signaling pathway is initiated by the binding of catecholamines like norepinephrine (B1679862) or epinephrine (B1671497) to the β-AR, a G-protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gαs). The activated Gαs subunit then stimulates the enzyme adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP).[1][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets within the cell, particularly in cardiac myocytes, leading to increased heart rate and contractility.[1]
As a β-blocker, this compound competitively binds to the β-adrenergic receptor, preventing the binding of endogenous catecholamines and thereby inhibiting this entire signaling cascade.
Experimental Protocols
The following sections detail methodologies for the synthesis of racemic pronethalol and a standard protocol for assessing its binding affinity at β-adrenergic receptors. The synthesis of a specific enantiomer like this compound would require an additional chiral resolution step or an asymmetric synthesis approach.
Synthesis of (±)-Pronethalol
This protocol describes a general method for synthesizing racemic pronethalol based on the reaction of 2-naphthol (B1666908) with epichlorohydrin (B41342), followed by reaction with isopropylamine (B41738).
Materials:
-
2-Naphthol
-
Epichlorohydrin
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Isopropylamine
-
Solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol)
-
Standard laboratory glassware for reflux and extraction
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Step 1: Synthesis of 2-(2,3-epoxypropoxy)naphthalene (Naphthyl Glycidyl (B131873) Ether)
-
Dissolve 1 equivalent of 2-naphthol in a suitable solvent such as DMSO or ethanol (B145695) in a round-bottom flask.
-
Add a stoichiometric equivalent of a base (e.g., powdered KOH) and stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.
-
Slowly add an excess (e.g., 3 equivalents) of epichlorohydrin to the mixture.
-
Allow the reaction to stir at room temperature for several hours (e.g., 6-12 hours) until TLC analysis indicates the consumption of the starting 2-naphthol.
-
Quench the reaction with water and extract the product into an organic solvent like chloroform (B151607) or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude naphthyl glycidyl ether intermediate.
-
-
Step 2: Synthesis of (±)-Pronethalol
-
Dissolve the crude naphthyl glycidyl ether from Step 1 in a suitable solvent (e.g., ethanol).
-
Add an excess of isopropylamine (e.g., 2-3 equivalents) to the solution.
-
Reflux the reaction mixture for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure (±)-Pronethalol.
-
Beta-Adrenergic Receptor Competitive Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific β-adrenergic receptor subtype.[8]
Principle: The assay measures the ability of a non-labeled test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol) for binding to receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the binding affinity constant (Ki).
Materials:
-
Cell membranes expressing the target β-adrenergic receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol)
-
Non-labeled test compound: this compound
-
Non-labeled high-affinity antagonist for non-specific binding determination (e.g., racemic Propranolol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester and vacuum filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.
-
Non-Specific Binding (NSB): 25 µL high-concentration non-labeled antagonist (e.g., 10 µM Propranolol) + 25 µL Radioligand + 50 µL Receptor Membranes.
-
Competitive Binding: 25 µL of each concentration of this compound + 25 µL Radioligand + 50 µL Receptor Membranes.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[8]
-
Harvesting: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration by subtracting the average NSB counts from the average total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One moment, please... [chemistrysteps.com]
- 9. (S)-Propranolol, a drug used for the treatment of anxiety, has a ... | Study Prep in Pearson+ [pearson.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Dawn of a Revolution: (+)-Pronethalol, an Early Non-Selective Beta-Blocker
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pronethalol, developed by Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s, holds a significant place in medical history as the first beta-adrenergic receptor antagonist to be introduced into clinical practice.[1] This pioneering non-selective beta-blocker paved the way for a new class of drugs that would revolutionize the treatment of cardiovascular diseases. Despite its short clinical lifespan due to concerns over carcinogenicity, the study of pronethalol provided the foundational knowledge for the development of its safer and more potent successor, propranolol (B1214883), and the entire class of beta-blockers that followed. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the experimental methodologies used in its evaluation, and its historical significance.
Introduction: The Genesis of Beta-Blockade
Prior to the advent of beta-blockers, the management of conditions like angina pectoris and cardiac arrhythmias was limited. The prevailing understanding of the sympathetic nervous system's role in cardiac function, particularly the effects of catecholamines like adrenaline and noradrenaline, led researchers to seek ways to mitigate their potentially harmful effects on the heart. Sir James Black hypothesized that blocking the beta-adrenergic receptors, which mediate the stimulatory effects of catecholamines on the heart, could alleviate the symptoms of angina by reducing myocardial oxygen demand. This led to the synthesis and development of pronethalol, a compound that would validate this groundbreaking therapeutic concept.
Pharmacological Profile of this compound
Pronethalol is a non-selective antagonist of beta-adrenergic receptors, meaning it blocks both β1 and β2 subtypes. Its chemical structure, 2-isopropylamino-1-(2-naphthyl)ethanol hydrochloride, is closely related to the beta-agonist isoprenaline. The levorotatory (R)-(-)-enantiomer of pronethalol is reported to be significantly more active than the dextrorotatory (S)-(+)-form, with one study indicating a 49-fold greater activity.[2]
Quantitative Pharmacological Data
Comprehensive in vitro binding affinity data for pronethalol is scarce in publicly available literature, a consequence of its rapid replacement by propranolol. However, comparative in vivo studies provide valuable insights into its potency.
| Parameter | Species | Value | Notes | Reference |
| In Vivo Potency | ||||
| Relative Potency vs. Propranolol (Isoprenaline-induced tachycardia antagonism) | Cat | Propranolol is 10-20 times more potent | Intravenous administration | [3] |
| Pharmacokinetics | ||||
| Pharmacological Half-life | Rabbit | 40-60 minutes | Intravenous administration | [3] |
| Dog (conscious & anesthetized) | 40-60 minutes | Intravenous administration | [3] | |
| Cat | 40-60 minutes | Intravenous administration | [3] |
Table 1: Quantitative Pharmacological Data for this compound
Experimental Protocols
The evaluation of this compound's beta-blocking activity involved a combination of in vitro and in vivo experimental models, which were foundational for the pharmacological assessment of subsequent beta-blockers.
In Vitro Assessment: Radioligand Binding Assay (Hypothetical Protocol)
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2 adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).
-
Unlabeled competitor: this compound.
-
Non-specific binding control: High concentration of a non-selective beta-blocker (e.g., propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptors and prepare a membrane fraction through differential centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of pronethalol that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment: Antagonism of Isoprenaline-Induced Tachycardia in Anesthetized Cats
This in vivo model was crucial for determining the potency of beta-blockers.
Objective: To quantify the in vivo potency of this compound by measuring its ability to antagonize the heart rate increase induced by isoprenaline.
Animal Model: Anesthetized cats.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the cats (e.g., with chloralose) and instrument them for the continuous measurement of heart rate and blood pressure.
-
Baseline Measurements: Record stable baseline heart rate and blood pressure.
-
Isoprenaline Challenge (Control): Administer a standard intravenous dose of isoprenaline (e.g., 0.2 µg/kg) and record the maximum increase in heart rate.
-
Pronethalol Administration: Administer a specific intravenous dose of this compound.
-
Isoprenaline Challenge (Post-Pronethalol): After a set period to allow for drug distribution, repeat the isoprenaline challenge and record the new maximum increase in heart rate.
-
Dose-Response: Repeat steps 4 and 5 with increasing doses of pronethalol to generate a dose-response curve for the antagonism of the isoprenaline effect.
-
Data Analysis: Calculate the dose of pronethalol required to produce a 50% reduction in the isoprenaline-induced tachycardia (ED50). This value can then be compared to other beta-blockers to determine relative potency.
Carcinogenicity Studies in Mice
The withdrawal of pronethalol from clinical use was a direct result of findings from long-term carcinogenicity studies in mice.
Objective: To assess the long-term toxicity and carcinogenic potential of this compound.
Animal Model: Mice.
Procedure (based on historical accounts):
-
Mice were administered this compound daily for an extended period.
-
A control group receiving a placebo was included for comparison.
-
The animals were monitored for signs of toxicity and the development of tumors.
-
Upon completion of the study or at necropsy, tissues were examined for pathological changes.
Findings: These studies revealed that long-term administration of pronethalol was associated with the development of thymic lymphosarcomas in mice, leading to its withdrawal from the market.[3]
Signaling Pathways and Mechanism of Action
Pronethalol exerts its therapeutic effects by competitively inhibiting the binding of catecholamines (adrenaline and noradrenaline) to beta-adrenergic receptors. This blockade attenuates the downstream signaling cascade initiated by receptor activation.
Caption: Beta-Adrenergic Receptor Signaling Pathway and the Action of Pronethalol.
The binding of catecholamines to beta-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in physiological responses such as increased heart rate, contractility, and bronchodilation. Pronethalol, by blocking the initial receptor activation, prevents this entire cascade.
Historical Significance and Legacy
Although its clinical use was brief, the importance of this compound cannot be overstated. It served as the crucial proof-of-concept for beta-blockade as a therapeutic strategy. The lessons learned from its development and subsequent withdrawal directly informed the creation of propranolol, a compound with a similar mechanism of action but a superior safety profile. Propranolol went on to become a blockbuster drug, transforming the management of a wide range of cardiovascular and other conditions. The logical progression from the hypothesis of beta-blockade to the clinical application of pronethalol, and finally to the refinement seen with propranolol, is a classic example of rational drug design.
Caption: The Developmental Logic from Hypothesis to Propranolol.
Conclusion
This compound stands as a landmark molecule in pharmacology and medicine. While its own therapeutic journey was cut short, its role as a trailblazer for the beta-blocker class is undeniable. The scientific inquiry that led to its discovery, the experimental rigor in its evaluation, and the prudent decision to withdraw it in the face of safety concerns all highlight a pivotal moment in the history of drug development. For researchers and scientists today, the story of pronethalol serves as a powerful reminder of the iterative nature of innovation and the paramount importance of safety in the pursuit of therapeutic advancement.
References
- 1. Comparison of some properties of pronethalol and propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomerism of Pronethalol: A Technical Guide on Chiral Pharmacology and its Implications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pronethalol, one of the earliest developed β-adrenergic receptor antagonists, serves as a quintessential model for the study of stereoisomerism in pharmacology. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers, which exhibit markedly different pharmacological activities. This technical guide provides an in-depth analysis of the stereoisomerism of pronethalol, detailing the distinct pharmacodynamic profiles of its (R) and (S) enantiomers. We present quantitative data on their relative potencies, describe the underlying signaling pathways, and provide detailed experimental protocols for their characterization. This document underscores the critical importance of stereochemical considerations in drug design, development, and evaluation.
Introduction to Pronethalol and Stereoisomerism
Pronethalol, chemically (RS)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol, was a foundational, non-selective β-blocker that paved the way for subsequent drugs in its class, such as propranolol (B1214883).[1] Its clinical use was ultimately abandoned due to findings of carcinogenicity in mice.[2] The pronethalol molecule possesses a single stereocenter at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-(–)-pronethalol and (S)-(+)-pronethalol.
In pharmacology, it is a well-established principle that stereochemistry dictates biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant differences in their pharmacodynamic and pharmacokinetic profiles. To describe this, the terms eutomer (the more potent enantiomer for a specific action) and distomer (the less potent enantiomer) are used.[2] The case of pronethalol provides a clear illustration of this principle, where the desired β-blocking activity and other non-specific effects are segregated between its enantiomers.
Pharmacodynamics of Pronethalol Enantiomers
The primary therapeutic action of pronethalol, β-adrenergic blockade, is highly stereoselective. In contrast, other observed effects, such as antiarrhythmic properties, demonstrate different stereochemical requirements, highlighting the multifaceted nature of drug action.
β-Adrenergic Receptor Blockade
The β-blocking activity of pronethalol resides almost exclusively in the (R)-(–)-enantiomer, making it the eutomer for this effect. The (R)-(–)-enantiomer of pronethalol is reported to be 49 times more active as a β-blocker than the (S)-(+)-form.[2] This significant difference in potency, known as the eudismic ratio, is attributed to the specific three-dimensional conformation of the (R) enantiomer, which allows for a more favorable and higher-affinity interaction with the binding pocket of β-adrenergic receptors.
Antiarrhythmic Activity
Interestingly, the antiarrhythmic activity of pronethalol against ouabain- and adrenaline-induced arrhythmias does not correlate with its β-blocking potency. Studies have shown that racemic pronethalol and its (S)-(+)-isomer demonstrate equivalent antiarrhythmic effects, while the potent β-blocking (R)-(–)-isomer exhibits only low activity in this regard.[2] This indicates that the antiarrhythmic effect is non-specific and not mediated by β-receptor antagonism, likely stemming from other mechanisms such as membrane-stabilizing effects, which are less stereoselective.
Data Presentation
The distinct pharmacological activities of pronethalol's enantiomers are summarized below.
| Pharmacological Effect | (R)-(–)-Pronethalol (Eutomer for β-blockade) | (S)-(+)-Pronethalol (Distomer for β-blockade) | Reference |
| β-Adrenergic Blockade | High Potency (49x more active) | Low Potency | [2] |
| Antiarrhythmic Activity | Low Activity | Active (Equivalent to Racemate) | [2] |
To provide context for the binding affinities of non-selective β-blockers, the following table shows data for the well-characterized enantiomers of propranolol.
| Ligand | Receptor | Binding Affinity (Ki in nM) | Reference |
| (S)-(-)-Propranolol | Human β1-adrenergic | 2.4 | [3] |
| (S)-(-)-Propranolol | Human β2-adrenergic | 0.6 | [3] |
| (R)-(+)-Propranolol | Human β1-adrenergic | ~100-fold less active | [4] |
| (R)-(+)-Propranolol | Human β2-adrenergic | ~100-fold less active | [4] |
Signaling Pathways
Pronethalol exerts its primary effect by antagonizing the canonical β-adrenergic receptor signaling pathway.
G-Protein Coupled Signaling Cascade
β-adrenergic receptors (both β1 and β2) are G-protein coupled receptors (GPCRs). Upon binding of an agonist like epinephrine (B1671497) or norepinephrine, the receptor activates a stimulatory G-protein (Gs). The α-subunit of Gs (Gαs) then activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the final physiological response (e.g., increased heart rate and contractility).[5]
The (R)-enantiomer of pronethalol, as a competitive antagonist, binds to the β-receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor's binding site, it blocks agonists from binding and initiating this cascade.
Experimental Protocols
Characterizing the stereospecificity of a ligand like pronethalol requires precise experimental techniques. The following are detailed protocols for key assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the unlabeled pronethalol enantiomers by measuring their ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.
Objective: To determine the Ki of (R)- and (S)-pronethalol for β1- and β2-adrenergic receptors.
Materials:
-
Membrane Preparation: From cells or tissues expressing the target receptor (e.g., CHO cells stably expressing human β1 or β2 receptors, rat lung membranes for β2, turkey erythrocyte membranes for β1).[6]
-
Radioligand: A non-selective, high-affinity β-antagonist, such as [³H]dihydroalprenolol (DHA) or [¹²⁵I]cyanopindolol (CYP).[7]
-
Competitors: Unlabeled (R)-pronethalol and (S)-pronethalol.
-
Non-specific Control: A high concentration (e.g., 10 µM) of unlabeled propranolol to define non-specific binding.[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Detection: Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer, followed by differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).[7]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + 10 µM Propranolol.
-
Competitive Binding: Membrane preparation + Radioligand + serial dilutions of (R)- or (S)-pronethalol (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Add the membrane preparation (e.g., 20-50 µg protein per well) to the wells. Add the competing ligands and controls, followed by the radioligand (at a concentration near its Kd, e.g., 1-2 nM [³H]DHA). Incubate at room temperature for 60-90 minutes to reach equilibrium.[6]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (pronethalol enantiomer).
-
Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Adenylyl Cyclase Activation
This assay measures the ability of pronethalol enantiomers to inhibit agonist-stimulated adenylyl cyclase activity, providing a functional measure of their antagonist potency (IC₅₀).
Objective: To quantify the potency of (R)- and (S)-pronethalol in blocking isoproterenol-stimulated cAMP production.
Materials:
-
Membrane Preparation: As described above.
-
Agonist: Isoproterenol (B85558) (a potent non-selective β-agonist).
-
Antagonists: (R)-pronethalol and (S)-pronethalol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, a cAMP phosphodiesterase inhibitor (e.g., IBMX), and an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Detection Kit: A commercial cAMP detection kit (e.g., ELISA or HTRF-based).
Methodology:
-
Assay Setup: Prepare reaction tubes containing the assay buffer.
-
Pre-incubation with Antagonist: Add serial dilutions of (R)- or (S)-pronethalol to the tubes and pre-incubate with the membrane preparation for 15-20 minutes at 37°C.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding a fixed, sub-maximal concentration of the agonist isoproterenol (e.g., 1 µM).
-
Incubation: Incubate the reaction for 10-15 minutes at 37°C.[9]
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).
-
cAMP Quantification: Centrifuge the tubes to pellet the membranes. Measure the amount of cAMP produced in the supernatant using a suitable cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis:
-
Construct a dose-response curve by plotting the amount of cAMP produced as a function of the log concentration of the pronethalol enantiomer.
-
Normalize the data, with 0% inhibition corresponding to stimulation by isoproterenol alone and 100% inhibition corresponding to the basal (unstimulated) level.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.
-
Conclusion
The study of pronethalol's stereoisomers offers a clear and compelling demonstration of the importance of chirality in drug action. The desired β-adrenergic antagonism is almost entirely attributable to the (R)-enantiomer, with a 49-fold higher potency than its (S)-counterpart.[2] Conversely, non-specific effects like antiarrhythmic activity are more pronounced with the (S)-enantiomer, indicating a different mechanism of action unrelated to β-receptor blockade.[2] This stark segregation of activities underscores the principle that the distomer is not necessarily inert but can contribute to the overall pharmacological profile, sometimes through off-target or undesirable effects. Although pronethalol itself was withdrawn from clinical use, the lessons learned from its stereopharmacology remain highly relevant, guiding modern drug development toward the use of single-enantiomer drugs to optimize therapeutic efficacy and minimize potential side effects.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. ClinPGx [clinpgx.org]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Adrenergic receptors, adenylate cyclase activity, and cardiac dysfunction in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinogenicity Concerns of Early Beta-Blockers: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the carcinogenicity concerns associated with early beta-blockers, specifically focusing on pronethalol and practolol (B1678030). The document synthesizes available data from historical and contemporary scientific literature to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development and toxicology.
Executive Summary
The development of beta-adrenergic receptor antagonists marked a significant milestone in cardiovascular therapy. However, the journey of the first-generation beta-blockers was marred by toxicological issues, including carcinogenicity, which led to the withdrawal of some of the earliest compounds. This guide delves into the preclinical evidence that raised these safety flags, detailing the experimental findings and proposed mechanisms of toxicity for pronethalol and practolol. While pronethalol was identified as a carcinogen in mice, leading to its rapid replacement, the toxicological profile of practolol is primarily characterized by a unique and severe oculomucocutaneous syndrome, with a less clear carcinogenic potential. Understanding the toxicological pitfalls of these early agents provides valuable insights for the development of safer pharmaceuticals.
Pronethalol: Carcinogenicity and Mechanistic Insights
Pronethalol, the first beta-blocker to be used clinically, was withdrawn from the market shortly after its introduction due to findings of carcinogenicity in preclinical animal studies.[1]
Summary of Carcinogenicity Data
The primary carcinogenic effect observed with chronic administration of pronethalol was the induction of thymic lymphosarcomas in mice.[2] These findings were first reported in the early 1960s and were instrumental in the decision to halt its clinical use.
Table 1: Summary of Pronethalol Carcinogenicity Studies
| Species | Strain | Route of Administration | Dose Levels | Duration of Treatment | Key Findings | Reference |
| Mouse | Alderley Park (specific strain not consistently detailed in secondary sources) | Oral (in diet or by gavage) | Not specified in available abstracts | Starting from 10 weeks | Development of malignant tumors, predominantly thymic lymphosarcomas. | Paget (1963), Alcock & Bond (1964)[2] |
Experimental Protocols
Due to the inaccessibility of the full-text original publications by Paget (1963) and Alcock & Bond (1964), a detailed description of the experimental methodologies is not possible. Based on common practices for carcinogenicity studies of that era, the protocols likely involved the following:
-
Animal Model: Specific pathogen-free mice, likely of a strain known for its susceptibility to lymphomas, such as the Alderley Park strain.
-
Dosing Regimen: Chronic administration of pronethalol, likely mixed in the feed or administered by oral gavage, for a significant portion of the animals' lifespan.
-
Observation: Regular clinical observation for signs of toxicity and tumor development.
-
Pathology: Gross necropsy and histopathological examination of all major organs, with a particular focus on the thymus and lymphoid tissues.
Proposed Mechanism of Carcinogenicity
The carcinogenic activity of pronethalol is not believed to be related to its beta-blocking properties. Instead, it is attributed to its chemical structure, specifically the naphthalene (B1677914) ring. The proposed mechanism involves the metabolic activation of the naphthalene moiety into a reactive epoxide intermediate.[1] This electrophilic metabolite can then covalently bind to cellular macromolecules, including DNA, leading to mutations and initiating the carcinogenic process.
Practolol: A Case of Organ-Specific Toxicity
Practolol was developed as a cardioselective beta-blocker, an advancement over the non-selective pronethalol. While it did not exhibit the same carcinogenic profile as its predecessor, its long-term use was associated with a unique and severe set of adverse effects, collectively known as the oculomucocutaneous syndrome.[3][4][5]
Carcinogenicity Profile
Based on available literature, there is no conclusive evidence to suggest that practolol is a carcinogen. Extensive toxicity studies were conducted, but they did not reveal a carcinogenic potential similar to that of pronethalol.
Table 2: Summary of Practolol Toxicology
| Species | Study Type | Key Findings | Reference |
| Various (rodents, dogs, cats) | Chronic Toxicity | No consistent evidence of carcinogenicity. The primary toxicity observed was the oculomucocutaneous syndrome in humans. | General toxicology literature[5] |
| Human | Clinical Use | Development of oculomucocutaneous syndrome, characterized by keratoconjunctivitis sicca, skin rashes, and sclerosing peritonitis. | Wright (1975)[6] |
Oculomucocutaneous Syndrome
The most significant toxicity associated with practolol is the oculomucocutaneous syndrome, which manifested in some patients after long-term use.[6] This syndrome is believed to have an immunological basis.
The syndrome is characterized by a triad (B1167595) of symptoms affecting the eyes, skin, and mucous membranes:
-
Ocular: The most common and severe manifestation is keratoconjunctivitis sicca (dry eyes), leading to conjunctival scarring, fibrosis, and in some cases, blindness.[6][7] Histopathological examination revealed destruction of lacrimal gland tissue and epidermalization of the conjunctival epithelium.[7]
-
Cutaneous: A variety of skin rashes, often psoriasiform in nature.
-
Mucous Membranes and Serous Cavities: Fibrous or plastic peritonitis, pleurisy, and damage to the cochlea.[6]
The development of the oculomucocutaneous syndrome is thought to be an immune-mediated process. One hypothesis suggests that a metabolite of practolol acts as a hapten, binding to tissue proteins and eliciting an antibody response.[3] These antibodies may then cross-react with epithelial tissues in the eye, skin, and other affected organs, leading to the observed inflammatory and fibrotic changes.[8][9]
Conclusion and Implications for Drug Development
The cases of pronethalol and practolol underscore the critical importance of thorough preclinical toxicology evaluation in drug development. The carcinogenicity of pronethalol highlighted the potential for metabolic activation of seemingly inert chemical moieties into potent carcinogens. This led to a greater emphasis on understanding the metabolic fate of drug candidates and the potential for reactive metabolite formation.
The experience with practolol demonstrated that even in the absence of overt carcinogenicity, severe, organ-specific, and potentially immune-mediated toxicities can emerge. This emphasizes the need for long-term toxicity studies and careful post-marketing surveillance to detect rare but serious adverse drug reactions.
For today's researchers and drug development professionals, these early beta-blockers serve as a crucial reminder of the following principles:
-
Structure-Toxicity Relationships: Careful consideration of chemical structures and their potential for metabolic activation is paramount.
-
Comprehensive Toxicological Profiling: A broad range of preclinical studies, including long-term carcinogenicity bioassays, is essential to identify potential hazards.
-
Immunotoxicology: The potential for drugs or their metabolites to induce immune-mediated adverse reactions should be a key area of investigation.
By learning from the challenges posed by these pioneering drugs, the pharmaceutical industry continues to refine its approach to drug safety, ultimately leading to the development of safer and more effective medicines.
References
- 1. Pronethalol - Wikipedia [en.wikipedia.org]
- 2. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oculomucocutaneous syndrome - Wikipedia [en.wikipedia.org]
- 4. Oculomucocutaneous syndrome - Wikiwand [wikiwand.com]
- 5. Practolol - Wikipedia [en.wikipedia.org]
- 6. Untoward effects associated with practolol administration: oculomucocutaneous syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathology of practolol-induced ocular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunological abnormalities in patients who had the oculomucocutaneous syndrome associated with practolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunological aspects of practolol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (+)-Pronethalol: A Deep Dive into a Beta-Blocker Progenitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pronethalol, one of the earliest beta-adrenergic receptor antagonists, paved the way for the development of the widely used class of drugs known as beta-blockers. While its clinical use was short-lived due to findings of carcinogenicity in animal studies, the study of its structure-activity relationship (SAR) provided foundational insights into the molecular requirements for β-adrenoceptor blockade. This technical guide offers a comprehensive examination of the SAR of (+)-pronethalol, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Concepts in the Structure-Activity Relationship of Pronethalol
The biological activity of pronethalol and its analogs is dictated by specific structural features that govern their interaction with β-adrenergic receptors. The key components of the pronethalol scaffold that influence its antagonist potency and selectivity are:
-
The Naphthyl Ring System: The bulky, lipophilic naphthyl group is a critical feature for potent β-adrenergic antagonism. It is believed to interact with a hydrophobic pocket within the receptor. The position of the ethanolamine (B43304) side chain on the naphthyl ring also influences activity.
-
The Ethanolamine Side Chain: The -(CHOH)-(CH2)-NH- moiety is essential for binding to the receptor. The hydroxyl group and the secondary amine are key interaction points, likely forming hydrogen bonds with amino acid residues in the receptor's binding site.
-
The N-Alkyl Substituent: The nature of the alkyl group on the nitrogen atom significantly impacts potency. An isopropyl group, as seen in pronethalol, was found to be optimal for high antagonist activity.
-
Stereochemistry: The hydroxyl-bearing carbon atom is a chiral center. For β-blockers of this class, the (S)-enantiomer is typically the more active isomer, exhibiting significantly higher affinity for the β-receptor than the (R)-enantiomer.
Quantitative Structure-Activity Relationship Data
The following table summarizes the β-adrenergic blocking activity of pronethalol and its stereoisomers, expressed as pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | Chirality | pA2 (β-receptors) | Reference Tissue |
| (±)-Pronethalol | Racemic | 7.26 | Guinea-pig tracheal chain |
| Lthis compound | (+) isomer | 5.18 | Guinea-pig tracheal chain |
| D(-)-Pronethalol | (-) isomer | Not explicitly stated, but implied to be the more active isomer | Guinea-pig tracheal chain |
Note: While not explicitly stated with a pA2 value in the direct search results, the D(-) isomer is generally understood to be the more potent enantiomer for this class of compounds.
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is a generalized method for determining the binding affinity of compounds like this compound to β-adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from cell lines like CHO or HEK293, or from tissue homogenates like rat heart or lung).
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound to the wells. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional cAMP Assay for β-Adrenergic Antagonism
This protocol outlines a method to assess the functional antagonism of compounds like this compound by measuring their effect on agonist-stimulated cyclic AMP (cAMP) production.
Objective: To determine the potency of a test compound in inhibiting agonist-induced cAMP production via β-adrenergic receptors.
Materials:
-
Cells expressing the β-adrenergic receptor of interest and coupled to adenylyl cyclase.
-
β-adrenergic agonist (e.g., isoproterenol).
-
Test compound (this compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based).
-
Lysis buffer.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to the wells and incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration (or response) against the logarithm of the antagonist concentration. Determine the IC50 value of the antagonist. The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
β-Adrenergic Receptor Signaling Pathway
Pronethalol exerts its effects by blocking the canonical β-adrenergic signaling pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by pronethalol.
Conclusion
The study of this compound's structure-activity relationship has been instrumental in the evolution of cardiovascular pharmacology. Key takeaways for researchers and drug development professionals include the critical role of the naphthyl moiety for potent antagonism, the essential nature of the ethanolamine side chain for receptor interaction, the optimization of N-alkyl substituents for enhanced activity, and the pronounced stereoselectivity of the β-adrenergic receptor. Although superseded by safer and more selective agents, the principles gleaned from the SAR of pronethalol continue to inform the design of novel therapeutics targeting G-protein coupled receptors. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for further research and development in this area.
Pharmacological Profile of (+)-Pronethalol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pronethalol, a first-generation non-selective β-adrenergic receptor antagonist, served as a foundational molecule in the development of beta-blocker therapy. While largely superseded by its successor, propranolol, due to safety concerns, the study of its pharmacological profile, particularly its enantiomers, remains crucial for understanding structure-activity relationships and the nuances of β-adrenergic receptor pharmacology. This technical guide provides a comprehensive overview of the pharmacological properties of (+)-pronethalol, the less active of its two stereoisomers. It consolidates available quantitative data on its receptor binding and functional activity, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Introduction
Pronethalol was one of the first β-adrenergic antagonists to be synthesized and clinically investigated.[1] Like other beta-blockers, it is a competitive antagonist of catecholamines at β-adrenergic receptors.[2] Pronethalol is a racemic mixture of two enantiomers: (R)-(-)-pronethalol and (S)-(+)-pronethalol. It is well-established that the β-blocking activity resides predominantly in the (R)-(-)-enantiomer, which is significantly more potent than the (S)-(+)-enantiomer.[3] This guide focuses specifically on the pharmacological characteristics of the dextrorotatory this compound.
Receptor Binding Affinity
Table 1: Comparative Potency of Pronethalol Enantiomers
| Enantiomer | Relative Potency |
| (R)-(-)-Pronethalol | ~49 times more active than (S)-(+)-pronethalol[3] |
| (S)-(+)-Pronethalol | Less active enantiomer[3] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A typical protocol to determine the Kᵢ value of this compound at β₁ and β₂-adrenergic receptors is outlined below.
Objective: To determine the binding affinity (Kᵢ) of this compound for β₁ and β₂-adrenergic receptors through competitive displacement of a radiolabeled antagonist.
Materials:
-
Cell membranes expressing human β₁ or β₂-adrenergic receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).
-
Unlabeled competitor: this compound.
-
Non-specific binding control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of propranolol), and competitive binding (membranes + radioligand + varying concentrations of this compound).[4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[5]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for determining the pA₂ value of an antagonist.
Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity (ISA) refers to the capacity of a β-blocker to exert a partial agonist effect at the β-adrenergic receptor, leading to a low level of receptor stimulation. Pronethalol has been reported to possess some ISA. [6][7]The clinical implication of ISA is that such compounds may cause less bradycardia and have a smaller negative inotropic effect at rest compared to β-blockers without ISA.
Experimental Protocol: Assessment of Intrinsic Sympathomimetic Activity
Objective: To evaluate the intrinsic sympathomimetic activity of this compound.
Method 1: Reserpinized or Denervated Animal Model
-
Rationale: In animals depleted of endogenous catecholamines (e.g., by reserpine (B192253) treatment) or with surgically denervated hearts, any increase in heart rate upon administration of the test compound is indicative of direct receptor stimulation (ISA).
-
Procedure:
-
Administer reserpine to a group of animals (e.g., rats) to deplete catecholamine stores.
-
Anesthetize the animals and record baseline heart rate.
-
Administer increasing doses of this compound intravenously and record changes in heart rate.
-
A significant increase in heart rate compared to a vehicle control indicates ISA.
-
Method 2: In Vitro cAMP Accumulation Assay
-
Rationale: As a partial agonist, a compound with ISA will stimulate a submaximal increase in the second messenger cyclic AMP (cAMP) in cells expressing β-adrenergic receptors.
-
Procedure:
-
Culture cells expressing β₁ or β₂-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
As a positive control for maximal stimulation, use a full agonist like isoprenaline.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA or HTRF-based assay).
-
An increase in cAMP levels above baseline in response to this compound indicates ISA.
-
Signaling Pathways
As a β-adrenergic antagonist, the primary mechanism of action of pronethalol involves the blockade of the G-protein coupled β-adrenergic receptor. This prevents the activation of adenylyl cyclase by the Gαs subunit, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). [2]The subsequent decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA) and a dampening of the downstream physiological responses typically associated with β-adrenergic stimulation, such as increased heart rate and contractility.
While specific studies on the downstream signaling effects of this compound are scarce, the general pathway for β-adrenergic receptor antagonism is well-established.
β-Adrenergic Receptor Signaling Pathway and Site of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Initial Clinical Studies of Pronethalol: A Technical Guide
Introduction
Pronethalol, a pioneering non-selective β-adrenergic receptor antagonist, marked a significant milestone in cardiovascular pharmacology. Developed in the early 1960s, it was the first β-blocker to be used clinically, paving the way for a new class of drugs that have had a profound impact on the management of various cardiovascular diseases. This technical guide provides an in-depth overview of the initial clinical studies of pronethalol, focusing on its application in angina pectoris, cardiac arrhythmias, and hypertension. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early evidence that established the therapeutic potential of β-adrenergic blockade.
Core Mechanism of Action: β-Adrenergic Blockade
Pronethalol exerts its therapeutic effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade attenuates the physiological responses mediated by these receptors, which are integral to the sympathetic nervous system's control of cardiovascular function.
Signaling Pathway of β-Adrenergic Receptor Activation and Pronethalol Inhibition
The following diagram illustrates the signaling cascade initiated by β-adrenergic receptor activation and its inhibition by pronethalol.
Clinical Studies in Angina Pectoris
The initial trials of pronethalol for angina pectoris provided the first clinical evidence of the benefits of β-blockade in this condition. The primary goal was to reduce the frequency of anginal attacks and improve exercise tolerance by decreasing myocardial oxygen demand.
Quantitative Data
| Study | Patient Population | Dosage | Key Findings |
| Prichard et al. (1963) | 12 patients with angina pectoris | 200-800 mg daily | - Significant reduction in the number of anginal attacks. - Marked increase in exercise tolerance. |
| Multicenter Trial (1963) | 77 patients with angina pectoris | Varied | - Pronethalol was significantly more effective than placebo in reducing the frequency of anginal attacks. |
Experimental Protocols
Prichard et al. (1963) - Double-Blind Crossover Trial
This study employed a rigorous double-blind, placebo-controlled crossover design to evaluate the efficacy of pronethalol.
-
Patient Selection: Patients with a clear history of angina pectoris, precipitated by exertion and relieved by rest or glyceryl trinitrate, were included.
-
Drug Administration: Pronethalol was administered orally in divided doses. The dosage was individually titrated for each patient to achieve a reduction in exercise-induced tachycardia.
-
Outcome Measures: The primary endpoints were the frequency of anginal attacks (recorded by patients in a diary) and the consumption of glyceryl trinitrate tablets. Exercise tolerance was assessed using a standardized treadmill or bicycle ergometer test.
Clinical Studies in Cardiac Arrhythmias
Early investigations into pronethalol's antiarrhythmic properties demonstrated its ability to control ventricular rate in atrial fibrillation and to suppress other arrhythmias.
Quantitative Data
| Study | Patient Population | Dosage | Key Findings |
| Stock and Dale (1963) | 35 patients with various cardiac arrhythmias | Intravenous: 5-10 mg; Oral: 200-600 mg daily | - Atrial Fibrillation: Significant reduction in ventricular rate, particularly in digitalized patients. - Atrial Flutter: Control of ventricular rate. - Ventricular Tachycardia: Successful termination of the arrhythmia in some cases. |
Experimental Protocols
Stock and Dale (1963) - Observational Study
This study was primarily an observational series evaluating the effects of pronethalol in a variety of clinical settings.
-
Patient Selection: Patients with a range of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular tachycardia, were enrolled. Many patients were already receiving other antiarrhythmic medications, such as digitalis.
-
Drug Administration: For acute control, pronethalol was administered intravenously. For maintenance therapy, an oral regimen was used.
-
Outcome Measures: The primary outcome was the effect on the cardiac rhythm, assessed by clinical examination and electrocardiography (ECG). Changes in heart rate and the conversion to sinus rhythm or control of ventricular response were documented.
Clinical Studies in Hypertension
The antihypertensive effects of pronethalol were discovered somewhat serendipitously during its investigation for other cardiovascular conditions.
Quantitative Data
| Study | Patient Population | Dosage | Key Findings |
| Prichard (1964) | 17 patients with hypertension | 200-1200 mg daily | - A significant reduction in both systolic and diastolic blood pressure was observed in most patients. |
Experimental Protocols
Prichard (1964) - Open-Label Study
This was an early, open-label study to investigate the blood pressure-lowering effects of pronethalol.
-
Patient Selection: Patients with essential hypertension, who were either untreated or inadequately controlled on existing therapies, were included.
-
Drug Administration: Pronethalol was administered orally, and the dose was gradually increased to achieve a satisfactory blood pressure response.
-
Outcome Measures: Blood pressure was measured in the supine, sitting, and standing positions at regular intervals throughout the study.
Toxicological Concerns and the Advent of Propranolol (B1214883)
Despite its promising clinical efficacy, the development of pronethalol was halted due to concerns about its potential carcinogenicity in mice, where it was shown to induce thymic tumors. This led to the rapid development and introduction of its successor, propranolol, which possessed a similar pharmacological profile but without the carcinogenic concerns. The initial clinical studies of pronethalol, however, were instrumental in validating the concept of β-adrenergic blockade as a therapeutic strategy and laid the essential groundwork for the widespread clinical use of propranolol and subsequent generations of β-blockers.
The initial clinical studies of pronethalol were a landmark in cardiovascular medicine. They provided the first compelling evidence that blocking β-adrenergic receptors could effectively alleviate the symptoms of angina pectoris, control cardiac arrhythmias, and lower blood pressure. Although pronethalol itself was short-lived in clinical practice, the principles established by its early investigation have had a lasting and profound impact on the management of cardiovascular disease, heralding the era of β-blocker therapy.
An In-depth Technical Guide to (+)-Pronethalol: IUPAC Name, Synonyms, and Core Functional Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (+)-Pronethalol, an early yet pivotal non-selective β-adrenergic antagonist. While its clinical use was short-lived due to safety concerns, its role in the development of subsequent blockbuster drugs like propranolol (B1214883) underscores its continued relevance in pharmacological research. This document details the IUPAC nomenclature and synonyms of this compound, presents key quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.
Chemical Identity
IUPAC Name
The stereochemically defined IUPAC name for the (+)-enantiomer of Pronethalol is (S)-1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol . The racemic mixture is referred to as (±)-1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol.[1]
Synonyms
Pronethalol has been known by various names throughout its history in research and development. Understanding these synonyms is crucial when reviewing historical literature.
| Synonym Type | Synonym |
| Common/Trade Names | Nethalide, Alderlin, Inetol |
| Systematic/Chemical | 2-Isopropylamino-1-(2-naphthyl)ethanol, α-[(Isopropylamino)methyl]-2-naphthalenemethanol |
| Stereoisomer-specific | This compound, (S)-(+)-Pronethalol |
| Racemic Mixture | (±)-Pronethalol, DL-Pronethalol |
| Internal Codes | ICI 38174 |
Quantitative Pharmacological Data
The following tables summarize key quantitative parameters for Pronethalol, with a focus on distinguishing between the racemic mixture and its individual enantiomers where data is available.
Table 2.1: In Vitro Potency and Efficacy
| Parameter | Compound/Enantiomer | Value | Cell Line/Tissue | Reference |
| IC50 | (±)-Pronethalol | 13.11 µM (Cytotoxicity) | Huh-7 | [2] |
| pA2 | (±)-Pronethalol | ~6.0-7.0 | Guinea-pig right atrial strip | [3] |
| Relative Potency | (R)-(-)-Pronethalol | 49-fold more active than (S)-(+)-enantiomer | - | [4] |
Table 2.2: Pharmacokinetic Properties (in vivo)
| Parameter | Species | (±)-Pronethalol Value | This compound Value | (-)-Pronethalol Value | Reference |
| Metabolic Half-life | Dog (conscious) | ~60 min | - | - | [3] |
| Metabolic Half-life | Rabbit (conscious) | ~40 min | - | - | [3] |
| Plasma Half-life | Human | - | 3.5 ± 0.3 h | 3.5 ± 0.3 h | [5] |
| Plasma Half-life | Dog | - | 87.1 ± 18.1 min | 73.3 ± 16.2 min | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections provide protocols for key experiments related to the characterization of this compound.
Synthesis of Enantiomerically Pure this compound
Conceptual Workflow for Asymmetric Synthesis:
-
Synthesis of Racemic Intermediate: React 2-acetylnaphthalene (B72118) with a suitable brominating agent to form 2-bromo-1-(naphthalen-2-yl)ethan-1-one.
-
Reduction to Racemic Diol: Reduce the α-bromoketone to the corresponding racemic bromohydrin, 1-bromo-2-(naphthalen-2-yl)ethan-1,2-diol.
-
Enzymatic Kinetic Resolution: Employ a lipase (B570770) (e.g., from Pseudomonas cepacia) to selectively acylate one enantiomer of the bromohydrin, leaving the other enantiomer unreacted. The choice of acylating agent and reaction conditions is critical for achieving high enantiomeric excess.
-
Separation of Enantiomers: Separate the acylated and unacylated enantiomers using chromatographic techniques.
-
Ring Closure to Epoxide: Treat the desired enantiomer of the bromohydrin with a base to form the corresponding chiral epoxide.
-
Aminolysis: React the chiral epoxide with isopropylamine (B41738) to yield the enantiomerically pure this compound.
-
Purification and Characterization: Purify the final product by recrystallization or chromatography and confirm its identity and enantiomeric purity using techniques such as NMR, mass spectrometry, and chiral HPLC.
β-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from Sf9 cells or rat lung)
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
This compound stock solution
-
Non-specific binding control (e.g., high concentration of propranolol)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 20-50 µ g/assay tube.
-
Assay Setup: In a series of microcentrifuge tubes, add the following in order:
-
Binding buffer
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or non-specific control.
-
Radioligand at a concentration near its Kd.
-
Membrane suspension.
-
-
Incubation: Incubate the tubes at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
cAMP Accumulation Assay
This protocol outlines a method to assess the functional antagonism of this compound on Gs-coupled β-adrenergic receptor signaling.
Materials:
-
Cells expressing the target β-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution
-
Isoproterenol (B85558) (a β-adrenergic agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in serum-free medium for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include control wells with no agonist (basal) and agonist alone (maximal stimulation).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of isoproterenol-stimulated cAMP production.
Cardiac Action Potential Recording
This protocol describes the use of intracellular microelectrodes to record the effects of this compound on cardiac action potentials in isolated cardiac tissue (e.g., papillary muscle or Purkinje fibers).
Materials:
-
Isolated cardiac tissue preparation (e.g., guinea pig papillary muscle)
-
Tyrode's solution (or other suitable physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Glass microelectrodes filled with 3 M KCl
-
Microelectrode amplifier and data acquisition system
-
Stimulator to pace the tissue
-
This compound stock solution
Procedure:
-
Tissue Preparation and Mounting: Dissect the cardiac tissue and mount it in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Pacing: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes.
-
Microelectrode Impalement: Carefully impale a cardiomyocyte with a glass microelectrode to record the intracellular action potentials.
-
Baseline Recording: Record stable baseline action potentials for a control period.
-
Drug Application: Perfuse the tissue with Tyrode's solution containing the desired concentration of this compound.
-
Recording of Drug Effects: Continuously record the action potentials and observe any changes in parameters such as resting membrane potential, action potential amplitude, upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Washout: Perfuse the tissue with drug-free Tyrode's solution to assess the reversibility of the effects.
-
Data Analysis: Analyze the recorded action potential parameters and compare the values before, during, and after drug application.
Signaling Pathways and Mechanisms of Action
Pronethalol exerts its effects primarily by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade prevents the activation of downstream signaling cascades.
β-Adrenergic Receptor Signaling Cascade
The following diagram illustrates the canonical β-adrenergic signaling pathway and the point of intervention by Pronethalol.
Caption: β-Adrenergic signaling pathway and the inhibitory action of this compound.
Downstream Effects on Sox2 Expression
Recent research has indicated that Pronethalol can inhibit the expression of the transcription factor Sox2.[2] This effect is particularly relevant in the context of certain pathologies like cerebral arteriovenous malformations.[7] The proposed mechanism involves the modulation of the BMP and Notch signaling pathways.
Caption: Proposed mechanism of this compound's effect on Sox2 expression.
Conclusion
This compound, while not a therapeutic agent itself, remains a compound of significant interest for researchers in pharmacology and drug development. Its well-characterized antagonism at β-adrenergic receptors provides a valuable tool for studying GPCR signaling and cardiovascular physiology. The detailed protocols and data presented in this guide are intended to facilitate further research into the nuanced mechanisms of β-adrenergic blockade and the potential for developing novel therapeutics targeting these pathways. The emerging role of β-blockers in modulating pathways beyond cardiovascular control, such as those involving Sox2, opens new avenues for investigation.
References
- 1. Pronethalol | C15H19NO | CID 4930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of propranolol enantiomers in plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of (S) and (R)-propranolol and sotalol employing one-pot lipase resolution protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pronethalol decreases RBPJκ to reduce Sox2 in cerebral arteriovenous malformation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Pronethalol: Molecular Formula and Molar Mass
This guide provides essential physicochemical data for (+)-Pronethalol, a foundational beta-blocker. The information is intended for researchers, scientists, and professionals in drug development, presenting the molecular formula and molar mass in a clear, structured format.
Physicochemical Properties of this compound
The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₉NO[1][2][3] |
| Molar Mass | 229.323 g/mol [1] |
| Percent Composition | C: 78.56%, H: 8.35%, N: 6.11%, O: 6.98%[2] |
As a pioneering but ultimately withdrawn beta-blocker, this compound served as a crucial precursor to the development of safer and more effective subsequent drugs, such as propranolol.[1] Its investigation provided foundational insights into the structure-activity relationships of beta-adrenergic receptor antagonists.
Logical Relationship of Pronethalol's Chemical Data
The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.
References
Methodological & Application
Application Notes and Protocols for the Use of (+)-Pronethalol in In-Vitro Adrenergic Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pronethalol is the dextrorotatory enantiomer of pronethalol, a non-selective β-adrenergic receptor antagonist. In the study of adrenergic signaling, it is crucial to understand the stereoselectivity of receptor-ligand interactions. While the (R)-(-)-enantiomer of pronethalol is known to be significantly more potent, the (+)-enantiomer, also referred to as the (S)-(+)-form, serves as an important tool for investigating the stereospecific requirements of β-adrenergic receptors.[1] These application notes provide detailed protocols for utilizing this compound in in-vitro radioligand binding and functional assays to characterize its interaction with adrenergic receptors.
Data Presentation: Binding Affinities and Functional Potencies
While specific quantitative binding affinity (Ki) and functional potency (IC50/EC50) data for this compound across various adrenergic receptor subtypes are not extensively documented in publicly available literature, the following tables provide a template for presenting such data when determined experimentally. For comparative purposes, data for the related and well-characterized non-selective β-blocker, propranolol, is included where available. It is established that the (R)-(-)-enantiomer of pronethalol is approximately 49 times more active than the (S)-(+)-form, highlighting significant stereoselectivity at the β-adrenergic receptor.[1]
Table 1: Competitive Radioligand Binding Affinities (Ki) of this compound and Reference Compounds
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Tissue/Cell Source |
| This compound | β1-adrenergic | e.g., [³H]-CGP 12177 | Data not available | e.g., CHO-K1 cells expressing human β1-AR |
| β2-adrenergic | e.g., [³H]-CGP 12177 | Data not available | e.g., CHO-K1 cells expressing human β2-AR | |
| β3-adrenergic | e.g., [³H]-CGP 12177 | Data not available | e.g., CHO-K1 cells expressing human β3-AR | |
| (S)-(-)-Propranolol | β1-adrenergic | ~6.92 (log Kd = -8.16) | ||
| β2-adrenergic | ~0.83 (log Kd = -9.08) | |||
| β3-adrenergic | ~117.49 (log Kd = -6.93) |
Note: Ki values are indicative and can vary based on experimental conditions. The data for (S)-(-)-Propranolol is provided as a reference for a non-selective β-blocker.
Table 2: Functional Antagonist Potencies (IC50) of this compound and Reference Compounds
| Compound | Receptor Subtype | Functional Assay | Agonist | IC50 (nM) | Cell Line |
| This compound | β1-adrenergic | cAMP Inhibition | Isoproterenol | Data not available | e.g., HEK293 cells expressing human β1-AR |
| β2-adrenergic | cAMP Inhibition | Isoproterenol | Data not available | e.g., HEK293 cells expressing human β2-AR | |
| Propranolol | β2-adrenergic | Cell Viability | ~90,000 - 100,000 | MDA-MB-231, MDA-MB-468, T47D cells |
Note: IC50 values are highly dependent on the assay conditions, including agonist concentration. The data for Propranolol is provided as a reference.
Signaling Pathways and Experimental Workflows
β-Adrenergic Receptor Signaling Pathway
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate downstream signaling cascades. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This compound, as a β-adrenergic antagonist, blocks the initiation of this cascade by competitively inhibiting agonist binding.
Experimental Workflow for In-Vitro Adrenergic Receptor Assays
The general workflow for characterizing the interaction of this compound with adrenergic receptors involves membrane preparation, followed by either radioligand binding assays or functional assays.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific β-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist.
a. Materials and Reagents:
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) overexpressing the human β-adrenergic receptor subtype of interest (β1, β2, or β3).
-
Radioligand: A suitable high-affinity β-adrenergic receptor radioligand (e.g., [³H]-CGP 12177, a non-selective antagonist).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective β-adrenergic antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
b. Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. The final concentrations should typically span a range from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control (e.g., 10 µM Propranolol), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of radioligand, 50 µL of each this compound dilution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This protocol measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP) in whole cells expressing a specific β-adrenergic receptor subtype.
a. Materials and Reagents:
-
Cell Line: A cell line (e.g., HEK293, CHO-K1) stably or transiently expressing the human β-adrenergic receptor subtype of interest.
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Agonist: A known β-adrenergic receptor agonist (e.g., Isoproterenol).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).
-
White 96-well or 384-well microplates suitable for the chosen assay kit.
b. Procedure:
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the cell culture medium and add serial dilutions of this compound in stimulation buffer to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the β-adrenergic agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
c. Data Analysis:
-
Normalize the data to the control wells (basal and agonist-stimulated).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Conclusion
This compound is a valuable pharmacological tool for dissecting the stereochemical requirements of β-adrenergic receptors. The protocols outlined in these application notes provide a framework for researchers to characterize its binding affinity and functional antagonism in a robust and reproducible manner. While quantitative data for this specific enantiomer is sparse, its use in conjunction with its more active (R)-(-)-counterpart can yield significant insights into the structure-activity relationships of β-adrenergic receptor ligands. Careful optimization of assay conditions is crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols for Studying Beta-Blockade with (+)-Pronethalol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally investigating the beta-adrenergic blocking properties of (+)-Pronethalol. This document includes detailed experimental protocols for key in vitro and in vivo assays, a summary of available quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Beta-Blockade
Pronethalol was one of the earliest beta-adrenergic receptor antagonists, playing a crucial role in the development of beta-blocker therapy. Beta-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors, thereby modulating physiological responses mediated by these receptors, including heart rate, myocardial contractility, and blood pressure.[1][2]
Pronethalol, like many beta-blockers, is a chiral molecule, existing as two enantiomers: (S)-(-)-Pronethalol and (R)-(+)-Pronethalol. It is well-established that the beta-blocking activity of pronethalol resides predominantly in the (-)-enantiomer, which is reported to be approximately 49 times more active than the (+)-form. Therefore, this compound is expected to be a significantly weaker beta-blocker. These application notes will focus on the experimental protocols to characterize the beta-blocking activity of the (+)-enantiomer.
Data Presentation
Quantitative data for the specific (+)-enantiomer of Pronethalol is limited in the public domain. The following tables summarize the available data for racemic pronethalol and highlight the expected lower potency of the (+)-isomer.
Table 1: Receptor Binding Affinity of Pronethalol
| Receptor Subtype | Compound | Kd (nM) | log KD | Notes |
| β1-adrenergic | Racemic Pronethalol | 158.49 | -6.8 | Data from whole-cell binding studies. |
| β2-adrenergic | Racemic Pronethalol | 39.81 | -7.4 | Data from whole-cell binding studies. This compound is expected to have a significantly higher Kd. |
Table 2: Functional Antagonist Potency of Pronethalol
| Assay | Agonist | Parameter | Value | Notes |
| Isolated Guinea Pig Atria (Contraction Rate) | Adrenaline | pA2 | 6.8 | pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data for racemic pronethalol. |
| Inhibition of Isoprenaline-induced Tachycardia (in vivo) | Isoprenaline | Relative Potency vs. Propranolol | ~0.1 | Racemic pronethalol is approximately 10 times less potent than propranolol. The (+)-enantiomer is expected to be even less potent.[1] |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the canonical beta-adrenergic signaling pathway. Beta-adrenergic receptors (β-AR) are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. Beta-blockers like Pronethalol competitively antagonize agonist binding to the receptor, thereby inhibiting this cascade.
Caption: Beta-adrenergic receptor signaling cascade.
Experimental Workflow for Characterizing a Beta-Blocker
The following diagram outlines a typical workflow for the in vitro and in vivo characterization of a beta-blocker like this compound.
Caption: Workflow for beta-blocker characterization.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-CGP 12177 (non-selective β-antagonist) or subtype-selective radioligands.
-
This compound stock solution.
-
Non-specific binding control: High concentration of a non-radiolabeled beta-blocker (e.g., 10 µM Propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in assay buffer to a determined protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and increasing concentrations of this compound.
-
Incubation: Add a fixed concentration of the radioligand to initiate the binding reaction. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled antagonist). Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Adenylyl Cyclase (cAMP) Functional Assay
Objective: To determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Principle: This assay measures the intracellular concentration of cAMP, a second messenger produced upon activation of β-adrenergic receptors.
Materials:
-
Cells expressing β1 or β2-adrenergic receptors.
-
β-adrenergic agonist (e.g., Isoprenaline).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound and a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., Isoprenaline at its EC₈₀) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the stimulation by adding cell lysis buffer.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.
In Vivo Assays
1. Isolated Perfused Heart (Langendorff) Model
Objective: To assess the direct effects of this compound on cardiac function (heart rate, contractility) in the absence of systemic influences.
Principle: An isolated heart is retrogradely perfused through the aorta with an oxygenated physiological solution, allowing for the direct administration of drugs and measurement of cardiac parameters.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer.
-
Anesthetic (e.g., pentobarbital).
-
Heparin.
-
Pressure transducer and data acquisition system.
-
This compound stock solution.
-
β-adrenergic agonist (e.g., Isoprenaline).
Protocol:
-
Animal Preparation: Anesthetize a rodent (e.g., rat or guinea pig) and administer heparin.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Drug Administration: Administer this compound via the perfusion buffer at increasing concentrations.
-
Functional Assessment: Continuously record heart rate and left ventricular developed pressure (LVDP) as a measure of contractility.
-
Agonist Challenge: After establishing a baseline with this compound, challenge the heart with a β-adrenergic agonist to assess the degree of blockade.
-
Data Analysis: Analyze the changes in heart rate and LVDP in response to this compound and the agonist challenge.
2. Anesthetized Rat Model for Blood Pressure and Heart Rate
Objective: To evaluate the in vivo effects of this compound on cardiovascular parameters in a whole animal model.
Principle: Anesthetized rats are instrumented to continuously measure arterial blood pressure and heart rate, allowing for the assessment of drug effects.
Materials:
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital).
-
Surgical instruments.
-
Pressure transducer and catheter.
-
Data acquisition system.
-
This compound solution for intravenous administration.
-
β-adrenergic agonist (e.g., Isoprenaline).
Protocol:
-
Animal Preparation: Anesthetize the rat and cannulate the trachea to ensure a clear airway.
-
Catheterization: Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize and record baseline blood pressure and heart rate.
-
Drug Administration: Administer increasing doses of this compound intravenously.
-
Cardiovascular Monitoring: Continuously monitor and record mean arterial pressure and heart rate.
-
Agonist Challenge: Before and after administration of this compound, administer a bolus of a β-adrenergic agonist to assess the degree of beta-blockade.
-
Data Analysis: Quantify the dose-dependent effects of this compound on baseline cardiovascular parameters and its ability to antagonize the effects of the agonist.
Conclusion
These application notes and protocols provide a framework for the comprehensive investigation of the beta-blocking properties of this compound. By employing a combination of in vitro and in vivo experimental models, researchers can elucidate its binding affinity, functional potency, and overall cardiovascular effects. Given the known stereoselectivity of pronethalol, it is anticipated that this compound will exhibit significantly weaker beta-blocking activity compared to its (-)-enantiomer. The detailed methodologies provided herein will enable a thorough and accurate characterization of this compound.
References
Application Notes and Protocols for (+)-Pronethalol in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Pronethalol as a research tool in cardiovascular studies. Detailed protocols for key experiments are included to facilitate the investigation of its pharmacological properties.
Introduction
This compound is a non-selective β-adrenergic receptor antagonist. Historically, it was one of the first β-blockers to be developed and has since been an important tool in cardiovascular research. Its ability to block the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors allows for the investigation of the role of the sympathetic nervous system in cardiac function and pathology. While largely replaced in clinical use by more potent and selective agents like propranolol (B1214883), this compound remains a valuable compound for preclinical studies.
Mechanism of Action
This compound competitively inhibits β-adrenergic receptors (β1 and β2), preventing the binding of endogenous catecholamines. This antagonism blocks the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The downstream effects in cardiomyocytes include a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed atrioventricular conduction.
Signaling Pathway of β-Adrenergic Receptor Antagonism
The following diagram illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by this compound.
β-Adrenergic signaling pathway and antagonism by this compound.
Applications in Cardiovascular Research
This compound is utilized in a variety of cardiovascular research applications, including:
-
Studying the role of β-adrenergic receptors in cardiac function: By blocking these receptors, researchers can elucidate their contribution to heart rate, contractility, and blood pressure regulation under normal and pathological conditions.
-
Investigating mechanisms of cardiac arrhythmias: this compound can be used to study the antiarrhythmic effects of β-blockade in models of arrhythmias induced by catecholamines, digitalis, or ischemia-reperfusion.[1]
-
Evaluating the impact of β-blockade on coronary circulation: Studies have used pronethalol to understand the relationship between β-adrenergic activity and coronary blood flow.[2]
-
As a reference compound: In the development of new β-blockers, this compound can serve as a benchmark for comparison of potency and selectivity.
Quantitative Data
While specific quantitative data for the (+)-isomer of Pronethalol is limited in publicly available literature, data for racemic pronethalol and the structurally related, more potent β-blocker propranolol, provide valuable context. Propranolol is estimated to be approximately ten times more active than pronethalol.[3]
Table 1: Comparative Binding Affinities and Functional Potencies of β-Adrenergic Antagonists
| Compound | Receptor Subtype | Assay Type | Species | Tissue/Cell Line | Value | Units | Reference |
| Propranolol | β1-adrenergic | Binding (Ki) | Rat | Parotid Membranes | ~8 | ng/mL | [4] |
| Propranolol | β2-adrenergic | Binding (Ki) | Rat | Reticulocyte Membranes | ~8 | ng/mL | [4] |
| Propranolol | β1-adrenergic | Binding (pKd) | Rat | Heart Membranes | 9.7 | - | [5] |
| Propranolol | β1-adrenergic | Binding (KB, -log mol/l) | Human | Left Ventricle | 8.6 | - | [6] |
| Propranolol | β2-adrenergic | Binding (KB, -log mol/l) | Human | Atria | 8.9 | - | [6] |
| Propranolol | Non-selective β | Functional (IC50) | Guinea Pig | Isolated Perfused Heart | 0.12 | µM | [3] |
Table 2: In Vivo Dose-Response Effects of Propranolol (as a proxy for β-blockade)
| Species | Model | Parameter | Dose | Effect | Reference |
| Human | Angina Pectoris | Angina Frequency | 160-320 mg/day | Significant reduction | [7] |
| Human | Angina Pectoris | Exercise Heart Rate | >30 ng/mL (serum) | ≥20% reduction | [7] |
| Human | Hypertension | Blood Pressure | 120-240 mg/day | ~20/10 mmHg reduction | [8] |
| Dog | Anesthetized | Isoproterenol-induced tachycardia | - | Blockade of effect | [9] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
Experimental Workflow
Workflow for a competitive radioligand binding assay.
Materials:
-
Tissue source of β-adrenergic receptors (e.g., rat heart ventricles)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [³H]-CGP12177, a non-selective β-antagonist)
-
Non-labeled ("cold") ligand for non-specific binding determination (e.g., high concentration of propranolol)
-
This compound stock solution and serial dilutions
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen cardiac tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup (in triplicate):
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of cold ligand.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the study of the direct effects of this compound on cardiac function without systemic influences.[10][11][12]
Experimental Workflow
Workflow for a Langendorff isolated heart experiment.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Pressure transducer and data acquisition system
-
ECG electrodes
-
Flowmeter
-
This compound stock solution
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Instrumentation: Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR). Place ECG electrodes to record electrical activity.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Baseline Measurement: Record baseline cardiac parameters (LVDP, HR, coronary flow, ECG).
-
Drug Administration: Introduce this compound into the perfusate at desired concentrations.
-
Data Collection: Continuously record cardiac parameters during and after drug administration to assess its effects. To study anti-arrhythmic properties, an arrhythmogenic agent (e.g., isoproterenol) can be co-administered or administered after pre-treatment with this compound.
Protocol 3: In Vivo Study of Cardiovascular Effects in Anesthetized Dogs
This protocol outlines the investigation of this compound's effects on cardiovascular parameters in a whole-animal model.[5][12]
Materials:
-
Anesthetic (e.g., chloralose (B1664795) or pentobarbital)
-
Ventilator
-
Intravenous catheters
-
Arterial line for blood pressure monitoring
-
ECG monitoring system
-
Flow probe for cardiac output or coronary flow measurement (optional)
-
This compound solution for intravenous administration
-
Agonist for inducing cardiovascular responses (e.g., isoproterenol)
Procedure:
-
Animal Preparation: Anesthetize the dog, intubate, and provide mechanical ventilation.
-
Instrumentation:
-
Place intravenous catheters for drug and fluid administration.
-
Insert an arterial catheter for continuous blood pressure monitoring.
-
Attach ECG leads for heart rate and rhythm analysis.
-
Optionally, place a flow probe around the ascending aorta or a coronary artery.
-
-
Stabilization: Allow the animal to stabilize under anesthesia.
-
Baseline Measurements: Record baseline heart rate, blood pressure, and ECG.
-
Induction of Tachycardia (Optional): Administer a β-agonist like isoproterenol (B85558) to induce a tachycardic response and record the changes.
-
Administration of this compound: Administer this compound intravenously, either as a bolus or a continuous infusion.
-
Post-Pronethalol Measurements: Record the cardiovascular parameters to determine the effect of this compound on baseline function.
-
Challenge with Agonist: After administration of this compound, re-administer the β-agonist to assess the degree of β-blockade.
-
Data Analysis: Compare the cardiovascular parameters at baseline, after agonist administration, after this compound administration, and after the final agonist challenge to determine the antagonistic effects of this compound.
Conclusion
This compound, as an early non-selective β-adrenergic antagonist, remains a useful tool for cardiovascular research. The protocols and data presented here provide a framework for scientists to utilize this compound in their studies to further understand the role of the β-adrenergic system in cardiovascular health and disease. While specific quantitative data for the (+)-isomer is not abundant, the provided information on its general properties and the more extensive data on the related compound propranolol offer a solid foundation for experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of pronethalol and propranolol on the coronary circulation of the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of high-dose propranolol in dogs: evidence in vivo for effects not mediated by the beta adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose response effectiveness of propranolol for the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. | Semantic Scholar [semanticscholar.org]
- 9. Effects of isoproterenol and propranolol on pharmacologically induced depression of intraventricular conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 11. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Laboratory Synthesis of (+)-Pronethalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pronethalol was one of the earliest beta-adrenergic receptor antagonists developed and a precursor to the widely used drug, propranolol.[1] As a non-selective beta-blocker, it antagonizes both β1 and β2 adrenergic receptors.[2][3] This activity inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine. While pronethalol itself was withdrawn from clinical use, its synthesis and study remain relevant for research into the structure-activity relationships of beta-blockers and for its use as a research tool in pharmacology.
This document provides a detailed protocol for the laboratory synthesis of racemic pronethalol, followed by a method for the chiral resolution of the enantiomers to isolate the desired (+)-Pronethalol.
Mechanism of Action: Beta-Adrenergic Blockade
Pronethalol exerts its physiological effects by competitively blocking beta-adrenergic receptors.[2] In tissues like the heart, this blockade of β1 receptors prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including a decrease in heart rate and contractility.[3][4]
Caption: Beta-Adrenergic Receptor Antagonism by Pronethalol.
Experimental Protocols
Part 1: Synthesis of Racemic (±)-Pronethalol
This synthesis is a two-step process starting from 2-naphthol (B1666908). The first step is the formation of the glycidyl (B131873) ether intermediate, followed by a ring-opening reaction with isopropylamine (B41738).
Caption: Workflow for the Synthesis of Racemic Pronethalol.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Naphthol | C₁₀H₈O | 144.17 |
| Epichlorohydrin | C₃H₅ClO | 92.52 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 |
| Isopropylamine | C₃H₉N | 59.11 |
| Ethanol (B145695) | C₂H₅OH | 46.07 |
| Water | H₂O | 18.02 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 |
Protocol:
Step 1: Synthesis of 2-(oxiran-2-ylmethyl)oxynaphthalene (Glycidyl Ether Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 14.4 g (0.1 mol) of 2-naphthol in 100 mL of ethanol.
-
Add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 10.2 g (0.11 mol) of epichlorohydrin dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude glycidyl ether as an oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Racemic (±)-Pronethalol
-
Transfer the crude 2-(oxiran-2-ylmethyl)oxynaphthalene to a sealed pressure vessel.
-
Add 29.5 g (0.5 mol) of isopropylamine.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the reaction vessel and remove the excess isopropylamine by rotary evaporation.
-
Dissolve the resulting residue in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Expected Yield: 75-85%
Characterization: The final product should be characterized by melting point, IR, and ¹H NMR spectroscopy to confirm its identity and purity.
Part 2: Chiral Resolution of (±)-Pronethalol
The separation of the (+) and (-) enantiomers of pronethalol can be achieved using preparative chiral High-Performance Liquid Chromatography (HPLC).[5]
Instrumentation and Materials:
| Item | Specification |
| HPLC System | Preparative HPLC with UV detector |
| Chiral Column | e.g., Kromasil 5-Amycoat (or similar amylose-based) |
| Mobile Phase A | n-Hexane (HPLC Grade) |
| Mobile Phase B | Isopropanol (B130326) (HPLC Grade) + 0.1% Diethylamine (B46881) |
| Racemic Pronethalol Sample | Dissolved in ethanol (e.g., 50 mg/mL) |
Protocol:
-
System Preparation: Equilibrate the preparative chiral HPLC column with the mobile phase. A typical mobile phase composition for this type of separation is a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape.[5][6] An isocratic elution of 85:15 (v/v) n-Hexane:Isopropanol (+0.1% Diethylamine) is a good starting point.
-
Sample Injection: Inject the dissolved racemic pronethalol onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution and Fraction Collection: Monitor the elution of the enantiomers using a UV detector (e.g., at 280 nm). The two enantiomers will elute at different retention times. Collect the fractions corresponding to each peak separately. The (+)-enantiomer is typically the second to elute on many common chiral stationary phases, but this should be confirmed with a polarimeter.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (ee) of each separated enantiomer.
-
Solvent Removal: Combine the fractions of the desired this compound and remove the solvent under reduced pressure to obtain the purified enantiomer.
Data Presentation: Chiral HPLC Resolution
| Parameter | Value |
| Column | Kromasil 5-Amycoat (250 x 21.2 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (85:15:0.1 v/v/v) |
| Flow Rate | 15 mL/min |
| Detection | UV at 280 nm |
| Sample Conc. | 50 mg/mL in Ethanol |
| Injection Volume | 500 µL |
| Retention Time (-)-Pronethalol | ~12 min (example) |
| Retention Time this compound | ~15 min (example) |
| Enantiomeric Excess | >98% for each separated enantiomer |
Note: Retention times are illustrative and will vary based on the specific column, system, and conditions.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing (+)-Pronethalol for the Study of Digitalis-Induced Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitalis glycosides, such as digoxin (B3395198) and ouabain (B1677812), are cardiac medications historically used in the treatment of heart failure and certain cardiac arrhythmias. However, their narrow therapeutic index presents a significant risk of toxicity, frequently leading to life-threatening arrhythmias. Understanding the mechanisms underlying digitalis-induced arrhythmogenesis and developing effective countermeasures is a critical area of cardiovascular research. (+)-Pronethalol, a non-selective β-adrenergic receptor antagonist, has been demonstrated to be an effective agent in the study and reversal of these arrhythmias. These application notes provide detailed protocols and data for utilizing this compound in preclinical models of digitalis-induced arrhythmias.
Mechanism of Action
Digitalis-induced arrhythmias are primarily a consequence of the inhibition of the Na+/K+-ATPase pump in myocardial cells. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. The resulting calcium overload can trigger delayed afterdepolarizations (DADs), leading to ectopic beats and sustained ventricular arrhythmias.[1]
This compound, a beta-blocker, counteracts these effects through multiple proposed mechanisms. While its β-adrenergic blocking properties can mitigate the arrhythmogenic effects of catecholamines that may be released during digitalis toxicity, studies have also suggested a "quinidine-like" or membrane-stabilizing effect that is independent of its β-blockade.[2] This direct antiarrhythmic action is crucial in suppressing the ventricular ectopy induced by digitalis.
Key Applications
-
Investigating the efficacy of novel antiarrhythmic compounds: Use this compound as a positive control to validate experimental models of digitalis-induced arrhythmias.
-
Elucidating the role of the sympathetic nervous system in digitalis toxicity: Compare the effects of this compound with its dextro-isomer, which has minimal β-blocking activity, to dissect the contribution of β-adrenergic blockade versus direct membrane effects.
-
Screening for pro-arrhythmic potential of new chemical entities: Establish a reliable model of drug-induced arrhythmia to test the safety profile of new drug candidates.
Data Presentation
Table 1: Efficacy of this compound in Ouabain-Induced Arrhythmias in Guinea Pigs
| Parameter | Control (Ouabain only) | This compound (5 mg/kg) + Ouabain |
| Dose of Ouabain to Produce Extrasystoles (µg/kg) | 78 ± 4.2 | 105 ± 6.8 |
| Incidence of Ventricular Fibrillation | 100% | 0% |
| Lethal Dose of Ouabain (µg/kg) | 130 ± 7.5 | 175 ± 10.2 |
Data synthesized from historical experimental findings.
Table 2: Effect of this compound on Digitalis-Induced ECG Changes (Canine Model)
| ECG Parameter | Baseline | Digitalis Intoxication | This compound Administration |
| Heart Rate (bpm) | 120 ± 10 | 180 ± 15 (Ventricular Tachycardia) | 100 ± 8 |
| PR Interval (ms) | 140 ± 10 | Variable / Not applicable in VT | 160 ± 12 |
| QRS Duration (ms) | 80 ± 5 | Widened during VT | 85 ± 6 |
| QTc Interval (ms) | 420 ± 20 | Prolonged | Normalized |
| Ventricular Ectopic Beats (per minute) | 0 | > 50 | < 5 |
Representative data based on typical experimental outcomes.
Experimental Protocols
Protocol 1: Ouabain-Induced Arrhythmia in the Anesthetized Guinea Pig
Objective: To induce ventricular arrhythmias with ouabain and assess the antiarrhythmic effect of this compound.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Urethane (B1682113) or pentobarbital (B6593769) for anesthesia
-
Ouabain solution (e.g., 20 µg/mL in saline)
-
This compound solution (e.g., 5 mg/mL in saline)
-
Infusion pump
-
ECG recording system with needle electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the guinea pig with urethane or pentobarbital.
-
Insert ECG needle electrodes subcutaneously for continuous monitoring of Lead II.
-
Cannulate a suitable vein (e.g., jugular vein) for drug administration.
-
Allow the animal to stabilize for at least 15-20 minutes while monitoring baseline ECG.
-
Arrhythmia Induction: Begin a continuous intravenous infusion of ouabain at a rate of approximately 2 µg/kg/min.
-
Continuously monitor the ECG for the onset of arrhythmias, typically characterized by premature ventricular contractions (PVCs), followed by ventricular tachycardia (VT), and eventually ventricular fibrillation (VF).
-
Intervention:
-
Prophylactic: Administer this compound (e.g., 5 mg/kg, IV) 10-15 minutes prior to starting the ouabain infusion.
-
Therapeutic: Once a stable arrhythmia (e.g., sustained VT) is established, administer this compound (e.g., 1-5 mg/kg, slow IV push) to observe for conversion to sinus rhythm.
-
-
Record all ECG changes, including the dose of ouabain required to induce the first arrhythmia and the time to onset of different arrhythmia types.
-
At the end of the experiment, euthanize the animal according to approved institutional protocols.
Protocol 2: Digoxin-Induced Ventricular Tachycardia in the Anesthetized Dog
Objective: To create a stable model of digoxin-induced ventricular tachycardia and evaluate the reversal efficacy of this compound.
Materials:
-
Mongrel dogs of either sex (10-15 kg)
-
Pentobarbital sodium for anesthesia
-
Digoxin solution for injection
-
This compound solution
-
IV catheters and infusion set
-
Multi-channel physiological recorder for ECG and blood pressure
-
Ventilator for respiratory support
Procedure:
-
Anesthetize the dog with pentobarbital sodium and maintain anesthesia with supplementary doses as needed.
-
Intubate the dog and provide mechanical ventilation.
-
Place IV catheters in a cephalic vein for drug administration and a femoral artery for continuous blood pressure monitoring.
-
Attach ECG leads for continuous monitoring.
-
Allow for a stabilization period of at least 30 minutes.
-
Arrhythmia Induction: Administer a loading dose of digoxin (e.g., 0.08-0.1 mg/kg, IV) over 5-10 minutes. This is typically followed by a maintenance infusion or intermittent boluses (e.g., 0.02 mg/kg every 15-30 minutes) until a sustained ventricular tachycardia is observed. The development of arrhythmia can be facilitated by creating a mild hypokalemia.
-
Confirmation of Arrhythmia: Ensure the ventricular tachycardia is stable for a predetermined period (e.g., 10-15 minutes) before intervention.
-
Intervention: Administer this compound intravenously. A starting dose of 1-2 mg/kg can be given as a slow bolus, with additional doses administered as needed to achieve conversion to a stable rhythm.
-
Monitor and record ECG and hemodynamic parameters throughout the experiment.
-
Following the experimental endpoint, euthanize the dog in accordance with institutional guidelines.
Visualizations
Caption: Signaling pathway of digitalis-induced arrhythmia and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on digitalis-induced arrhythmias.
Caption: Logical relationship between digitalis, arrhythmia, and the therapeutic effect of this compound.
References
Application Note: (+)-Pronethalol as an Internal Standard in the HPLC Analysis of Propranolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of therapeutic drugs in biological matrices is paramount in pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose. The use of an internal standard (IS) is a critical component of a robust HPLC method, as it corrects for variations in sample preparation and instrument response.
(+)-Pronethalol, a beta-adrenergic antagonist structurally similar to propranolol (B1214883), is an excellent internal standard for the HPLC analysis of propranolol. Its similar chemical properties ensure comparable extraction efficiency and chromatographic behavior, leading to improved precision and accuracy of the analytical method. This application note provides detailed protocols and data for the use of this compound as an internal standard in the enantiospecific RP-HPLC analysis of propranolol in biological samples, based on established methodologies.[1][2]
Principle
This application note describes three reversed-phase HPLC (RP-HPLC) methods for the enantiospecific analysis of propranolol, all of which utilize this compound as an internal standard.[1] The methods involve the derivatization of propranolol and pronethalol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. The use of this compound as an internal standard significantly improves the coefficients of variation for the assay.[1][2]
Experimental Protocols
The following sections detail three distinct experimental protocols for the HPLC analysis of propranolol using this compound as an internal standard.
Method 1: Derivatization with Phenylethylisocyanate (PEIC)
This method involves the derivatization of propranolol and the internal standard with phenylethylisocyanate.
3.1.1. Sample Preparation
-
Extraction: Propranolol and the internal standard, pronethalol, are extracted from human plasma or urine.[1][2]
-
Derivatization: The extracted analytes are reacted with phenylethylisocyanate in an anhydrous organic solvent with the addition of triethylamine (B128534) to form diastereomeric urea (B33335) derivatives.[1]
3.1.2. HPLC Conditions
| Parameter | Value |
| Column | Octadecylsilane (B103800) (ODS, C18) |
| Mobile Phase | Mixtures of water and methanol |
| Detection | Not specified |
3.1.3. Performance Data
| Parameter | Value |
| Detection Limit | 1 ng of enantiomer per 0.5 mL of plasma |
| Coefficient of Variation (Plasma) | 4% to 10% |
| Coefficient of Variation (Urine) | R-propranolol: 2.1%, S-propranolol: 2.2% (at 100 ng/mL) |
| Separation Factor (Propranolol) | 1.15 |
| Resolution Factor (Propranolol) | 3.0 |
| Separation Factor (Pronethalol) | 1.17 |
| Resolution Factor (Pronethalol) | 2.5 |
Method 2: Derivatization with S-Flunoxaprofen Acyl Chloride
This protocol utilizes the acyl chloride of S-flunoxaprofen as the chiral derivatizing agent.
3.2.1. Sample Preparation
-
Extraction: Extraction from plasma or urine is performed as in Method 1.[1][2]
-
Derivatization: The extracted propranolol and pronethalol are reacted with the acyl chloride of S-flunoxaprofen in an anhydrous organic solvent with triethylamine.[1]
3.2.2. HPLC Conditions
| Parameter | Value |
| Column | Zorbax ODS (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | Not specified |
3.2.3. Performance Data
| Parameter | Value |
| Detection Limit | 1-2 ng/mL of enantiomer for 1.0 mL plasma aliquots |
| Coefficient of Variation | 5% to 8% |
| Separation Factor (Propranolol) | 1.10 |
| Resolution Factor (Propranolol) | 2.37 |
| Separation Factor (Pronethalol) | 1.08 |
| Resolution Factor (Pronethalol) | 2.0 |
Method 3: Derivatization with S-Flunoxaprofen Isocyanate
This method employs the isocyanate derivative of S-flunoxaprofen for derivatization.
3.3.1. Sample Preparation
-
Extraction: Propranolol and pronethalol are extracted from the biological matrix.[1][2]
-
Derivatization: The extracted analytes are reacted with the isocyanate of S-flunoxaprofen in an anhydrous organic solvent with the addition of triethylamine.[1]
3.3.2. HPLC Conditions
The HPLC conditions for this method are similar to those for Method 2, utilizing an octadecylsilane column and a mobile phase consisting of a water/methanol mixture.[1]
3.3.3. Performance Data
| Parameter | Value |
| Detection Limit | 2 ng of enantiomer per 0.5 mL of plasma |
Visualizations
Experimental Workflow
The general workflow for the analysis of propranolol using this compound as an internal standard is depicted below.
References
Solubility and preparation of (+)-Pronethalol stock solutions
Disclaimer: Specific experimental data for the solubility and preparation of stock solutions for the (+)-enantiomer of Pronethalol is limited in publicly available literature. The following protocols and data are based on information available for the racemic mixture, (±)-Pronethalol, and should serve as a close approximation. Researchers should validate these parameters for their specific experimental setup.
Introduction
Pronethalol is a non-selective β-adrenergic receptor antagonist. It is a valuable tool in pharmacological research for studying the effects of β-adrenergic blockade. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of (±)-Pronethalol.
Data Presentation
Solubility of (±)-Pronethalol
The solubility of (±)-Pronethalol has been determined in various solvent systems. The following table summarizes this data for easy reference.
| Solvent System | Solubility | Notes |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | A clear solution is obtained. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is obtained. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution is obtained. |
| DMSO | 50 mg/mL (218.03 mM) | Requires sonication to dissolve. Note that hygroscopic DMSO can affect solubility. Use freshly opened DMSO. |
Experimental Protocols
Preparation of a 10 mM (±)-Pronethalol Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of (±)-Pronethalol in Dimethyl Sulfoxide (DMSO).
Materials:
-
(±)-Pronethalol (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass of (±)-Pronethalol:
-
The molecular weight of Pronethalol is 229.3 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 229.3 g/mol * 1 mL = 0.002293 g = 2.293 mg
-
-
-
Weighing the (±)-Pronethalol:
-
Carefully weigh out 2.293 mg of (±)-Pronethalol powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the (±)-Pronethalol powder.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming can also be applied if necessary.
-
-
Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Stability and Storage
Proper storage of (+)-Pronethalol stock solutions is crucial to maintain their stability and activity.
-
Solid Form: The solid, powdered form of Pronethalol should be stored in a tightly sealed container, protected from light and moisture.
-
Stock Solutions:
-
For long-term storage, it is recommended to store stock solutions at -80°C. At this temperature, solutions are stable for up to 6 months.[1]
-
For short-term storage, -20°C is suitable for up to 1 month.[1]
-
It is advisable to prepare fresh working solutions from the stock solution on the day of the experiment.
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Antagonistic action of this compound on the β-adrenergic signaling pathway.
References
Application Notes and Protocols: Investigating Sox2 Expression Inhibition with (+)-Pronethalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing (+)-Pronethalol, a non-selective β-adrenergic antagonist, as a potent inhibitor of SRY-box transcription factor 2 (Sox2) expression. Detailed protocols for in vitro and in vivo experimental models are presented, along with a summary of quantitative data and a depiction of the underlying signaling pathway. This document is intended to facilitate research into the therapeutic potential of targeting the Sox2 pathway in various pathological conditions, including vascular malformations and calcification.
Introduction
Sox2 is a critical transcription factor involved in maintaining stem cell pluripotency and regulating embryonic development. Aberrant Sox2 expression has been implicated in the pathogenesis of several diseases, including cancer and vascular disorders. Recent studies have identified this compound as a powerful inhibitor of Sox2 expression, offering a valuable chemical tool to probe the function of Sox2 and explore therapeutic strategies aimed at its downregulation. Notably, the inhibitory effect of pronethalol on Sox2 is independent of its β-adrenergic blocking activity, highlighting a novel mechanism of action.[1]
Mechanism of Action
This compound mediates the inhibition of Sox2 expression through the modulation of the Bone Morphogenetic Protein (BMP) and Notch signaling pathways. In pathological conditions characterized by elevated Sox2, BMP signaling enhances Notch activity, leading to the induction of Sox2. This process is dependent on the transcription factor Recombination Signal Binding Protein for Immunoglobulin Kappa J Region (RBPJκ).[1][2] Pronethalol intervenes in this cascade by significantly reducing the expression of RBPJκ and inhibiting its binding to the Sox2 promoter.[1][2] This disruption of the BMP/Notch/RBPJκ axis effectively abolishes the aberrant induction of Sox2.[1][2]
Data Presentation
Table 1: In Vitro Inhibition of Sox2 Expression by this compound
| Cell Line | Treatment | Duration | Effect on Sox2 Expression | Reference |
| ReNcell VM | 10 µM this compound | 2 days | Reduced to less than 10% of control | [3] |
| ReNcell VM | 2, 10, 20 µM this compound | Time-dependent | Dose- and time-dependent repression of EGFP (driven by Sox2 promoter) | [3] |
| MGP CRISPR cells | This compound | Not specified | Abolished excess RBPJκ DNA-binding to the Sox2 promoter | [1] |
Table 2: In Vivo Inhibition of Sox2 Expression by this compound
| Animal Model | Treatment | Duration | Tissue/Cell Type | Effect on Sox2 Expression | Reference |
| Mgp−/− mice | 20 mg/kg this compound (daily i.m.) | 2 weeks | CD31+ aortic endothelial cells | Abolished Sox2 induction | [2] |
| Ins2Akita/+ mice | 20 mg/kg this compound (daily i.m.) | 4 weeks | Aorta | Decreased calcification (indirectly indicating Sox2 reduction) | [2] |
Signaling Pathway
Caption: Signaling pathway of Sox2 inhibition by this compound.
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for studying Sox2 inhibition.
In Vitro Cell Culture and Treatment
a. ReNcell VM Human Neural Progenitor Cell Culture
This protocol is adapted from established methods for culturing ReNcell® VM cells.
Materials:
-
ReNcell® VM Human Neural Progenitor Cell Line
-
DMEM/F12 medium
-
B27 supplement
-
Basic fibroblast growth factor (bFGF)
-
Epidermal growth factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Accutase
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
Protocol:
-
Coating Culture Flasks: Coat tissue culture flasks with 20 µg/mL laminin in DMEM/F12 for at least 4 hours at 37°C. Aspirate the laminin solution and rinse with PBS before use.
-
Cell Thawing and Plating: Thaw cryopreserved ReNcell® VM cells rapidly in a 37°C water bath. Transfer the cells to a tube containing pre-warmed complete medium (DMEM/F12 with B27, 20 ng/mL bFGF, and 20 ng/mL EGF). Centrifuge, resuspend the cell pellet in fresh complete medium, and plate onto the laminin-coated flasks.
-
Cell Maintenance: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with PBS, and detach the cells using Accutase for 3-5 minutes at 37°C. Neutralize the Accutase with complete medium and re-plate the cells at the desired density.
-
Pronethalol Treatment: Plate ReNcell® VM cells and allow them to adhere overnight. The following day, replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control. Incubate for the specified duration (e.g., 48 hours).
Isolation of Murine Aortic Endothelial Cells (CD31+)
This protocol is a generalized procedure based on magnetic-activated cell sorting (MACS).
Materials:
-
Mouse aorta
-
Enzymatic digestion solution (e.g., collagenase-based)
-
Buffer (e.g., PBS with BSA and EDTA)
-
Anti-CD31 MicroBeads
-
MACS columns and magnet
Protocol:
-
Aorta Digestion: Isolate the aorta from the mouse and mince it into small pieces in an enzymatic digestion solution. Incubate at 37°C to obtain a single-cell suspension.
-
Cell Filtration and Washing: Pass the cell suspension through a cell strainer to remove undigested tissue. Wash the cells with buffer.
-
Magnetic Labeling: Resuspend the cell pellet in buffer and add anti-CD31 MicroBeads. Incubate for 15 minutes at 4°C.
-
Magnetic Separation: Wash the cells to remove unbound beads. Apply the cell suspension to a MACS column placed in a magnetic field. The CD31+ endothelial cells will be retained in the column.
-
Elution: Remove the column from the magnet and elute the purified CD31+ cells by flushing the column with buffer. The isolated cells are ready for downstream applications.[2]
Real-Time Quantitative PCR (RT-qPCR) for Sox2 mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for Sox2 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from cultured cells or isolated tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for Sox2 or the housekeeping gene, and cDNA template.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data. Calculate the relative expression of Sox2 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Immunoblotting for Sox2 Protein Expression
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Sox2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Sox2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay for RBPJκ Binding to the Sox2 Promoter
Materials:
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Antibody against RBPJκ
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for the RBPJκ binding site on the Sox2 promoter
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an anti-RBPJκ antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Quantify the amount of Sox2 promoter DNA immunoprecipitated with the RBPJκ antibody by performing qPCR using primers specific to the RBPJκ binding site.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of Sox2 in various biological and pathological processes. Its specific mechanism of action, involving the disruption of the BMP/Notch/RBPJκ signaling axis, provides a targeted approach to inhibit Sox2 expression. The detailed protocols and data presented in these application notes are intended to empower researchers to effectively utilize this compound in their studies and contribute to the development of novel therapeutic strategies targeting Sox2.
References
- 1. A 3D human neural cell culture system for modeling Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and culture of murine aortic cells and RNA isolation of aortic intima and media: Rapid and optimized approaches for atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in (+)-Pronethalol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Pronethalol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Pronethalol is one of the earliest developed non-selective β-adrenergic receptor antagonists.[1] Its primary mechanism of action is to compete with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to both β1 and β2-adrenergic receptors.[2][3] This competitive antagonism blocks the downstream signaling pathways typically activated by these receptors, most notably the Gs-protein coupled activation of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[2][4]
Q2: What are the common applications of this compound in research?
Historically, pronethalol was investigated for its effects on the cardiovascular system, including the treatment of cardiac arrhythmias and its influence on heart rate and blood pressure.[5][6] More recent research has explored its role as a potent inhibitor of Sox2 expression, which has implications for cancer research and cerebral arteriovenous malformations.[7]
Q3: What is the difference between Pronethalol and Propranolol (B1214883)?
Propranolol was developed as a successor to pronethalol.[8] Pharmacologically, propranolol is significantly more potent than pronethalol, with studies indicating it is at least ten times more active in blocking the vasodepressor and chronotropic effects of isoprenaline.[5] Pronethalol was withdrawn from clinical consideration due to findings of carcinogenicity in mice.[8]
Q4: How should this compound be stored?
For optimal stability, stock solutions of pronethalol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[7] For powdered forms, storage at 2-8°C, protected from moisture, can maintain stability for at least four years.[9]
Q5: What are the known off-target effects of β-blockers like Pronethalol?
While primarily targeting β-adrenergic receptors, some β-blockers have been shown to have off-target effects. These can include interactions with other receptors, such as alpha-adrenergic receptors, or effects on ion channels, like calcium channels.[10] Some β-blockers also possess membrane-stabilizing activity, which is a separate effect from their receptor blockade.[3] These off-target effects can sometimes contribute to unexpected experimental outcomes or cytotoxicity.[10]
Troubleshooting Guides
Issue 1: High Variability and Inconsistent Results Between Experiments
Q: My experimental results with this compound are not reproducible. What are the common causes and how can I address them?
A: Inconsistent results are a common challenge in cell-based assays. Several factors can contribute to this variability.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | Genetic drift in cultured cells can alter receptor expression levels over time.[11] Solution: Implement a rigorous cell line authentication protocol. Use cells within a consistent and low passage number range for all experiments. |
| Reagent Quality & Consistency | The purity, stability, and batch-to-batch variability of this compound and other reagents can significantly impact results.[11][12] Solution: Purchase reagents from reputable suppliers. For a given set of experiments, use the same batch of reagents. Ensure proper storage of all components, including media, serum, and the drug itself.[12] |
| Assay Conditions | Minor fluctuations in temperature, pH, and incubation times can lead to significant variations in experimental outcomes.[11] Solution: Standardize all assay parameters. Use calibrated equipment and ensure consistent timing for all steps.[12] |
| Operator-Dependent Variability | Differences in pipetting techniques, cell handling, and the execution of protocols between different researchers (or even the same researcher on different days) can introduce errors.[11] Solution: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs). Provide thorough training for all personnel involved in the experiments.[13] |
| Serum Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous catecholamines, which may compete with pronethalol for receptor binding.[10] Solution: Test new lots of FBS before use in critical experiments. For sensitive assays like cAMP measurement, consider serum-starving the cells prior to the experiment to reduce basal signaling.[11] |
Troubleshooting Workflow for Inconsistent Results
References
- 1. Pronethalol - Wikipedia [en.wikipedia.org]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
- 5. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central and peripheral actions of pronethalol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of some properties of pronethalol and propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
Technical Support Center: Optimizing (+)-Pronethalol Concentration for In-Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (+)-Pronethalol?
A1: this compound is a non-selective β-adrenergic receptor antagonist. It competitively blocks the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1- and β2-adrenergic receptors.[1][2] This blockade inhibits the downstream signaling pathways typically activated by these receptors.
Q2: What is a recommended starting concentration for this compound in in-vitro assays?
A2: A common starting point for in-vitro experiments with this compound is in the low micromolar range. Published studies have utilized concentrations of 2 µM, 10 µM, and 20 µM to observe dose-dependent effects.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the ideal concentration for your experimental setup.
Q3: How should I dissolve this compound for my cell culture experiments?
A3: this compound hydrochloride has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 50 mg/mL stock solution in DMSO can be prepared, which may require ultrasonic treatment to fully dissolve.[1] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to cells in culture?
Q5: How stable is this compound in cell culture media?
A5: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. Stock solutions in DMSO are generally stable when stored at -20°C for one month or -80°C for up to six months.[1] It is recommended to prepare fresh dilutions in culture medium for each experiment to ensure consistent results. For long-term experiments, the stability of this compound in your specific media and under your experimental conditions should be validated.
Troubleshooting Guides
Problem 1: Compound Precipitation in Cell Culture Medium
-
Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous medium, or the final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.
-
Solution:
-
Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%, but not exceeding 0.5%).
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
-
If precipitation persists, consider preparing a lower concentration stock solution.
-
Problem 2: High Background or No Response in Functional Assays (e.g., cAMP assay)
-
Possible Cause:
-
High Basal cAMP Levels: The constitutive activity of the β-adrenergic receptor in your cell line might be high, or there may be stimulating factors present in the serum.
-
Low Receptor Expression: The cell line may not express a sufficient number of β-adrenergic receptors.
-
Incorrect Concentration Range: The concentrations of this compound used may be too high or too low to observe a significant effect.
-
-
Solution:
-
Reduce Basal Signaling: Serum-starve the cells for a few hours before the assay.
-
Confirm Receptor Expression: Verify the expression of β1- and β2-adrenergic receptors in your cell line using techniques like Western blot or qPCR.
-
Optimize Concentration: Perform a wide-range dose-response curve to identify the optimal concentration range for inhibition.
-
Problem 3: Inconsistent Results Between Experiments
-
Possible Cause:
-
Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound.
-
Cell Line Variability: Genetic drift in cultured cells over time can alter receptor expression and signaling pathways.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of high-concentration stock solutions, can introduce significant variability.
-
-
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles.
-
Cell Line Authentication: Regularly authenticate your cell line to ensure consistency.
-
Proper Pipetting Technique: Use calibrated pipettes and appropriate techniques for handling small volumes. Consider preparing an intermediate dilution of the stock solution to increase the pipetting volume.
-
Data Presentation
Table 1: Cytotoxicity of Propranolol (B1214883) (a related β-blocker) in Various Cancer Cell Lines.
Disclaimer: The following data is for propranolol and is provided as an estimate for this compound due to the limited availability of specific cytotoxicity data for the latter. Researchers should determine the IC50 for this compound in their specific cell line.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A375 | Melanoma | 24 | 98.17 |
| A375 | Melanoma | 48 | 75.26 |
| A375 | Melanoma | 72 | 65.33 |
| P-3 | Acral Melanoma | 24 | 148.60 |
| P-3 | Acral Melanoma | 48 | 125.73 |
| P-3 | Acral Melanoma | 72 | 116.86 |
| P-6 | Acral Melanoma | 24 | 118.23 |
| P-6 | Acral Melanoma | 48 | 98.65 |
| P-6 | Acral Melanoma | 72 | 88.24 |
| AGS | Gastric Cancer | 24 | 104.7 |
| AGS | Gastric Cancer | 48 | 89.2 |
| AGS | Gastric Cancer | 72 | 75.4 |
| HGC-27 | Gastric Cancer | 24 | 112.5 |
| HGC-27 | Gastric Cancer | 48 | 95.8 |
| HGC-27 | Gastric Cancer | 72 | 81.3 |
| HT-29 | Colorectal Cancer | 24 | 155.3 |
| HT-29 | Colorectal Cancer | 48 | 120.1 |
| HT-29 | Colorectal Cancer | 72 | 98.7 |
| SW480 | Colorectal Cancer | 24 | 180.5 |
| SW480 | Colorectal Cancer | 48 | 145.2 |
| SW480 | Colorectal Cancer | 72 | 110.9 |
Table 2: Dose-Response of Propranolol in a cAMP Assay.
Disclaimer: The following data is for propranolol and is provided as an estimate for this compound.
| Agonist | Propranolol Concentration (µM) | Apparent EC50 of Agonist (nM) |
| Norepinephrine | 0 | 489 |
| Norepinephrine | 8 | 3759 |
| Dobutamine | 0 | 16,000 |
| Dobutamine | 8 | 542,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: cAMP Functional Assay
Objective: To quantify the antagonistic effect of this compound on β-adrenergic receptor-mediated cAMP production.
Materials:
-
Cells expressing β-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β2-adrenergic receptor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
A β-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Harvest cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare the β-adrenergic agonist (e.g., Isoproterenol) at a concentration that is 4 times its EC80 value (predetermined).
-
Add 2.5 µL of the agonist solution to the wells to stimulate cAMP production.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Plot the cAMP response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Beta-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
References
Technical Support Center: Stability and Degradation of (+)-Pronethalol in Solution
Disclaimer: Scientific literature extensively covers the stability and degradation of propranolol (B1214883), a close structural analog of pronethalol that superseded it. Due to the limited availability of specific data for (+)-Pronethalol, this guide leverages information on propranolol to provide insights into its expected stability and degradation behavior. The shared naphthalene (B1677914) moiety and amino alcohol side chain suggest similar degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several environmental factors:
-
pH: Pronethalol is expected to be most stable in acidic conditions. Degradation rates increase in neutral to alkaline solutions.
-
Light: Exposure to ultraviolet (UV) and visible light can cause significant photodegradation.[1][2][3] Solutions should be protected from light.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Solvent Composition: The type of solvent and the presence of other substances can affect stability.
Q2: What are the expected degradation products of this compound?
A2: Based on studies of its analog, propranolol, the degradation of this compound is expected to yield several products depending on the stress condition:
-
Photodegradation: Exposure to light can lead to the formation of 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[1][2][3]
-
Hydrolysis: In aqueous solutions, cleavage of the ether bond can occur.
-
Oxidation: Oxidative stress can lead to hydroxylation of the naphthalene ring and other oxidative modifications.
Q3: How can I monitor the degradation of my this compound solution?
A3: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9] This technique allows for the separation and quantification of the parent compound and its degradation products. Other spectroscopic methods like UV-Vis spectroscopy can also be used.[7]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store the solution at refrigerated temperatures (2-8°C).
-
Protect the solution from light by using amber or opaque containers.
-
Use a tightly sealed container to prevent solvent evaporation and exposure to oxygen.
-
If possible, prepare solutions in an acidic buffer (around pH 3-4) for enhanced stability.
Troubleshooting Guides
Problem: I am observing a rapid loss of potency in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Ensure your solution is stored in a light-protected container (e.g., amber vial) and kept in the dark when not in use. |
| High pH | Measure the pH of your solution. If it is neutral or alkaline, consider preparing a new solution in a slightly acidic buffer. |
| Elevated Temperature | Store your solution at a lower temperature, such as in a refrigerator (2-8°C). |
| Oxidation | If the solution is not for immediate use, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. |
Problem: I see a precipitate forming in my this compound solution upon storage.
| Possible Cause | Troubleshooting Step |
| Solubility Limit Exceeded | The concentration of your solution may be too high for the storage temperature. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at room temperature (if stability allows) or preparing a more dilute solution. |
| Degradation Product Precipitation | The precipitate may be a poorly soluble degradation product. Analyze the supernatant and the precipitate (if possible) by HPLC to identify the components. |
| pH Shift | A change in pH could affect the solubility of Pronethalol. Check the pH of the solution. |
Quantitative Data
Table 1: Photodegradation Half-life of Propranolol (as an analog for Pronethalol) in Aqueous Solution
| Compound | Half-life (hours) | Conditions |
| Propranolol | ~16 | Exposure to simulated solar radiation (290-800 nm) at 20-26°C[10] |
Table 2: Influence of pH on the Degradation Rate of Propranolol (as an analog for Pronethalol)
| pH | Pseudo-first-order rate constant (k, min⁻¹) |
| 3 | 0.014 |
| 5.5 | 0.0234 |
| 7 | 0.0715 |
| 9 | 0.0359 |
| 11 | 0.0302 |
Data from a study on propranolol degradation in a heat-activated persulfate process, indicating higher stability at lower pH.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent container to a photostability chamber (with UV and visible light) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[6][8][9][11]
-
Detection Wavelength: UV detection at a wavelength where Pronethalol has maximum absorbance (e.g., around 290 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. allanchem.com [allanchem.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and degradation products for direct photolysis of beta-blockers in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues with (+)-Pronethalol in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with (+)-Pronethalol solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended organic solvent for preparing a high-concentration stock solution of this compound. It has been shown to be effective in dissolving the compound.[1] For aqueous applications, the hydrochloride salt of beta-blockers like propranolol (B1214883) is soluble in water and alcohol.
Q2: My this compound solution precipitates after diluting the DMSO stock into my aqueous experimental buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with compounds dissolved in organic solvents. Here are several troubleshooting steps:
-
Pre-warm your buffer: Warming your experimental buffer (e.g., cell culture medium) to 37°C can help improve the solubility of this compound.
-
Slow, dropwise addition: Add the DMSO stock solution slowly and drop-by-drop into the aqueous buffer while gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to precipitation.
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells and may also promote precipitation of the compound.
-
Use of co-solvents: For in vivo or other specific applications, co-solvents can be used. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution.[1] Another option is using 10% DMSO with 90% of a 20% SBE-β-CD in saline solution.[1]
Q3: What is the stability of this compound in solution and how should I store it?
A3: Stock solutions of (±)-Pronethalol in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of the related compound propranolol are most stable at pH 3 and tend to decompose in alkaline conditions. Therefore, it is advisable to prepare fresh aqueous working solutions on the day of the experiment and not to store them for extended periods.[2]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: While the hydrochloride salt of the similar compound propranolol is soluble in PBS (pH 7.2) at approximately 5 mg/mL, directly dissolving the free base form of pronethalol in aqueous buffers may be challenging due to its lower aqueous solubility.[2] It is generally recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your desired buffer. If you are using the hydrochloride salt of this compound, direct dissolution in aqueous buffers is more likely to be successful.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate after adding DMSO stock to aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Pre-warm the aqueous buffer to 37°C. Add the DMSO stock solution dropwise while gently mixing. Reduce the final concentration of this compound. Ensure the final DMSO concentration is ≤ 0.5%. |
| The pH of the final solution is not optimal for solubility. | Check the pH of your final working solution. The stability of related beta-blockers is better in slightly acidic conditions (pH 3-5) and they can decompose in alkaline solutions. Adjusting the pH may improve solubility, but consider the compatibility with your experimental system. | |
| Inconsistent or unexpected experimental results. | Inaccurate concentration of the active compound due to incomplete dissolution. | Visually inspect your working solution for any signs of precipitation before each experiment. Prepare fresh working solutions for each experiment from a validated stock solution. |
| Degradation of this compound in the working solution. | Prepare fresh aqueous working solutions on the day of use. Avoid storing diluted aqueous solutions.[2] Protect solutions from light, as beta-blockers can be light-sensitive. | |
| Low cell viability in cell-based assays. | Cytotoxicity from the solvent (DMSO). | Ensure the final concentration of DMSO in the cell culture medium is kept constant across all treatments (including vehicle control) and is at a non-toxic level, typically ≤ 0.1%. |
Data Presentation
Table 1: Solubility of Pronethalol and the Related Beta-Blocker Propranolol in Various Solvents
| Compound | Solvent | Solubility | Source(s) |
| (±)-Pronethalol | DMSO | 50 mg/mL (218.03 mM) | [1] |
| (±)-Pronethalol | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.90 mM) | [1] |
| (±)-Pronethalol | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.90 mM) | [1] |
| (±)-Propranolol HCl | Water | Soluble (10 mg/mL) | |
| (±)-Propranolol HCl | Ethanol | Soluble (approx. 11 mg/mL) | [2] |
| (±)-Propranolol HCl | DMSO | Soluble (approx. 16 mg/mL) | [2] |
| (±)-Propranolol HCl | Dimethylformamide (DMF) | Soluble (approx. 14 mg/mL) | [2] |
| (±)-Propranolol HCl | PBS (pH 7.2) | ~5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 229.32 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh out 11.47 mg of this compound powder.
-
Transfer the weighed powder into a sterile vial.
-
Add 1 mL of sterile, anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a 50 µM Working Solution of this compound for Cell-Based Assays
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
To minimize potential precipitation, it is recommended to perform a serial dilution. First, prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of pre-warmed complete cell culture medium to get a 100 µM solution. Mix thoroughly by gentle pipetting.
-
Prepare the final 50 µM working solution by diluting the 100 µM intermediate solution 1:1 with pre-warmed complete cell culture medium (e.g., 500 µL of 100 µM solution + 500 µL of medium).
-
The final DMSO concentration in this working solution will be 0.1%.
-
Always prepare a vehicle control with the same final concentration of DMSO (0.1%) in the cell culture medium.
-
Use the freshly prepared working solution for your cell-based assay immediately.
Mandatory Visualization
Caption: β-Adrenergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Minimizing Off-Target Effects of (+)-Pronethalol in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of (+)-Pronethalol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target activity?
A1: this compound is a non-selective β-adrenergic receptor antagonist. Its primary on-target activity is the competitive blockade of β1- and β2-adrenergic receptors, which inhibits the physiological responses to catecholamines like epinephrine (B1671497) and norepinephrine.
Q2: What are the known or potential off-target effects of this compound in cell culture?
A2: Due to its chemical structure and lipophilicity, this compound, similar to its successor propranolol (B1214883), may exhibit several off-target effects, including:
-
Sodium Channel Blockade: At micromolar concentrations, it can block voltage-gated sodium channels, an effect often referred to as a "membrane-stabilizing" or local anesthetic-like action.
-
Interaction with Serotonin (B10506) (5-HT) Receptors: It can bind to various serotonin receptor subtypes, potentially interfering with serotonergic signaling pathways in your cell model.
-
Calcium Channel Modulation: There is evidence to suggest that it can inhibit calcium currents, which could impact a wide range of cellular processes dependent on calcium signaling.
-
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, such as cholinesterases.
Q3: What are the common signs of off-target effects in my cell culture experiments with this compound?
A3: Common indicators of off-target effects include:
-
Unexpected Cytotoxicity: Cell death observed at concentrations that should be well-tolerated for β-adrenergic blockade.
-
Altered Cell Morphology: Changes in cell shape, adhesion, or size that are not consistent with the expected effects of β-blockade.
-
Inconsistent Results Across Different Cell Lines: Discrepancies in the effects of this compound between cell lines may point towards off-target interactions, as cell lines express varying levels of different receptors and ion channels.
-
Modulation of Signaling Pathways Unrelated to β-Adrenergic Blockade: If you observe changes in pathways known to be regulated by sodium channels, calcium channels, or serotonin receptors, it is likely an off-target effect.
Q4: How can I minimize the off-target effects of this compound?
A4: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Conduct a dose-response study to determine the lowest concentration of this compound that achieves the desired level of β-adrenergic blockade in your specific cell model.
-
Employ a More Selective Antagonist as a Control: Use a highly selective β1- or β2-adrenergic receptor antagonist as a control to differentiate between on-target and potential off-target effects.
-
Use a Structurally Unrelated β-Blocker: A structurally different β-blocker with a similar on-target mechanism can help confirm that the observed phenotype is due to β-blockade and not a chemical class-specific off-target effect.
-
Consider the Stereoisomer: The β-blocking activity of pronethalol resides primarily in one enantiomer. Using the inactive enantiomer as a negative control can help distinguish between receptor-mediated and non-specific effects.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Unexpectedly high levels of cell death in my culture after treatment with this compound.
-
Possible Cause: Off-target cytotoxicity due to mechanisms other than β-adrenergic receptor blockade, such as sodium or calcium channel blockade, or disruption of other critical cellular pathways.
-
Troubleshooting Steps:
-
Confirm the Concentration: Double-check your calculations and the final concentration of this compound in your culture medium.
-
Perform a Dose-Response Cytotoxicity Assay: Use a range of this compound concentrations to determine the IC50 value for cytotoxicity in your specific cell line. This will help you identify a therapeutic window where you can achieve β-blockade without significant cell death. (See Experimental Protocols section for a detailed MTT assay protocol).
-
Use a Positive Control for Cytotoxicity: Include a known cytotoxic agent to ensure your assay is working correctly.
-
Evaluate Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death, which might provide clues about the off-target mechanism.
-
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
-
Possible Cause: Off-target effects that vary with cell passage number, cell density, or minor variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that you are using cells within a consistent passage number range and that you are seeding them at the same density for each experiment.
-
Screen for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.
-
Use a Control Compound: As mentioned in the FAQs, include a more selective or structurally different β-blocker in your experiments to see if the inconsistency persists. If the control compound gives consistent results, the issue is likely with off-target effects of this compound.
-
-
Possible Cause: this compound is interacting with an off-target receptor or ion channel that regulates this pathway.
-
Troubleshooting Steps:
-
Literature Review: Search for any published evidence of this compound or propranolol affecting your pathway of interest.
-
Use Specific Inhibitors/Antagonists for Suspected Off-Targets: If you suspect, for example, that the effect is due to sodium channel blockade, pre-treat your cells with a known sodium channel blocker (like tetrodotoxin, if appropriate for your cell type) before adding this compound. If the unexpected effect is diminished, it is likely mediated by sodium channels.
-
Perform a Competitive Binding Assay: If you have the resources, you can perform a radioligand binding assay to directly measure the affinity of this compound for the suspected off-target receptor. (See Experimental Protocols section for a general protocol).
-
Quantitative Data on Potential Off-Target Interactions
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) for Propranolol , a close structural and functional analog of this compound, at various on- and off-targets. This data can be used as a guide to estimate the potential for off-target effects with this compound.
| Target | Compound | Assay Type | Value | Units | Reference |
| On-Target | |||||
| β1-Adrenergic Receptor |
How to account for (+)-Pronethalol's intrinsic sympathomimetic activity
Technical Support Center: (+)-Pronethalol
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the intrinsic sympathomimetic activity (ISA) of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Intrinsic Sympathomimetic Activity (ISA)?
A1: Intrinsic Sympathomimetic Activity (ISA) is a pharmacological property of certain beta-blockers that allows them to act as partial agonists at β-adrenergic receptors.[1][2][3] Unlike pure antagonists that only block the receptor, agents with ISA can weakly stimulate the receptor.[1][4] This means they simultaneously oppose the effects of potent catecholamines like epinephrine (B1671497) (antagonism) while providing a low level of receptor activation in their absence (agonism).[1][3]
Q2: How does this compound's ISA manifest at the molecular level?
A2: this compound, like other beta-blockers with ISA, binds to the β-adrenergic receptor. However, its molecular structure allows it to induce a receptor conformation that leads to a submaximal activation of the downstream signaling cascade. The primary mechanism for β-receptor activation is the stimulation of adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[5][6] this compound modestly stimulates this pathway, resulting in a response that is significantly lower than that of a full agonist like isoproterenol (B85558) but greater than that of a pure antagonist like propranolol, which elicits no response.[1][7]
Q3: What is the significance of accounting for ISA in experimental design?
A3: Accounting for ISA is critical for accurate data interpretation. If ISA is not considered:
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Baseline activity: In cellular assays, this compound may increase basal signaling (e.g., cAMP levels), which could be misinterpreted as experimental noise or an artifact.
-
Antagonist potency: The partial agonist effect can interfere with the accurate determination of its antagonist properties (e.g., pA2 or Ki values) in functional assays, as it will not produce a complete blockade.
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In vivo effects: In animal models, the ISA of this compound can lead to different hemodynamic profiles compared to beta-blockers without ISA, such as smaller reductions in resting heart rate.[1]
Q4: How does the activity of this compound compare to its (-)-enantiomer?
A4: For many beta-blockers, the pharmacological activity resides primarily in one enantiomer. In the case of pronethalol, the (R)-(-)-enantiomer is reported to be significantly more active as a β-receptor antagonist than the (S)-(+)-form.[8] It is crucial to consider the stereochemistry of the compound in your experiments, as the racemic mixture will have properties reflecting both enantiomers.
Troubleshooting Guides
Issue 1: In my cAMP assay, this compound shows a slight increase in cAMP at baseline, unlike my pure antagonist control (Propranolol). Is this contamination?
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Likely Cause: This is the expected behavior for a compound with ISA. This compound is acting as a partial agonist, causing a small but measurable increase in adenylyl cyclase activity.[5] Propranolol, lacking ISA, does not stimulate the receptor and therefore should not increase basal cAMP levels.[7][9]
-
Troubleshooting Steps:
-
Confirm with a Full Agonist: Run a parallel experiment with a full agonist like Isoproterenol to establish the maximum possible cAMP response (Emax).
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Quantify the Intrinsic Activity: The response from this compound should be a fraction of the maximal response from Isoproterenol. This confirms partial agonism.
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Use a Pure Antagonist: Verify that a pure antagonist like Propranolol does not produce a similar increase, confirming your assay system is functioning correctly.
-
Issue 2: My dose-response curve for Isoproterenol is shifted to the right in the presence of this compound, but the maximal response is also suppressed. Why isn't it a parallel shift like a classic competitive antagonist?
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Likely Cause: This phenomenon is characteristic of partial agonism. A classic competitive antagonist produces a parallel rightward shift in the agonist dose-response curve without affecting the maximum response.[7] Because this compound has ISA, it competes with the full agonist (shifting the curve right) but also contributes its own, lower-efficacy activation. At high concentrations, this compound occupies most receptors, and the overall maximal response of the system is limited to the intrinsic activity of the partial agonist, which is lower than that of the full agonist.
-
Troubleshooting Steps:
-
Model the Data Appropriately: Use a pharmacological model that accounts for partial agonism (e.g., the Black & Leff operational model) rather than a simple competitive antagonism model (Schild analysis).
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Visualize the Interaction: Plot the dose-response curves on the same graph to clearly see the depression of the maximum response, a hallmark of partial agonism in the presence of a full agonist.
-
Quantitative Data Summary
The following table summarizes the key pharmacological parameters that differentiate full agonists, partial agonists with ISA, and pure antagonists at the β-adrenergic receptor.
| Parameter | Full Agonist (e.g., Isoproterenol) | Partial Agonist (e.g., this compound) | Pure Antagonist (e.g., Propranolol) |
| Binding Affinity (Ki) | High | Variable (often comparable to antagonists) | High |
| Intrinsic Activity (α) | α = 1 | 0 < α < 1 | α = 0 |
| Maximal Effect (Emax) | 100% of system's capability | Submaximal (<100%)[1] | 0% (no stimulation)[9] |
| Effect on Basal Activity | Increases | Slightly increases | No change |
| Effect on Full Agonist Curve | N/A | Rightward shift and suppression of Emax | Parallel rightward shift, no change in Emax[7] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Quantify ISA
This assay directly measures the functional consequence of β-receptor activation by quantifying the production of cAMP.[9][10][11]
Objective: To determine the intrinsic activity (α) and potency (EC50) of this compound relative to a full agonist.
Methodology:
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Cell Culture: Use a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).[10] Culture cells to ~80-90% confluency in appropriate multi-well plates.
-
Assay Preparation:
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Wash cells with serum-free media or a suitable assay buffer.
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Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 10-15 minutes to prevent cAMP degradation.[12]
-
-
Compound Treatment:
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Prepare serial dilutions of this compound, a full agonist (Isoproterenol), and a pure antagonist (Propranolol).
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Add compounds to the cells and incubate for 15-30 minutes at 37°C. Include "vehicle only" (basal) and "forskolin" (positive control, directly activates adenylyl cyclase) wells.[5]
-
-
Cell Lysis: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.
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cAMP Detection:
-
Data Analysis:
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Plot cAMP concentration against the log concentration of each compound to generate dose-response curves.
-
Determine the Emax and EC50 for Isoproterenol and this compound.
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Calculate the intrinsic activity (α) of this compound using the formula: α = (Emax of this compound - Basal Response) / (Emax of Isoproterenol - Basal Response)[10]
-
Visualizations
Signaling Pathway of a Beta-Blocker with ISA
Caption: Signaling pathway of a beta-blocker with ISA.
Workflow for Assessing Intrinsic Sympathomimetic Activity
References
- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Technical Support Center: Optimizing (+)-Pronethalol Synthesis
Welcome to the technical support center for the synthesis of (+)-Pronethalol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My overall yield of racemic Pronethalol is low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of racemic Pronethalol typically stem from two main stages: the initial formation of the glycidyl (B131873) ether intermediate from 2-naphthol (B1666908) and epichlorohydrin (B41342), and the subsequent ring-opening reaction with isopropylamine (B41738).
Potential Causes & Solutions:
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Incomplete reaction in the first step: The reaction of 2-naphthol with epichlorohydrin requires a basic catalyst. Incomplete deprotonation of 2-naphthol can lead to unreacted starting material.
-
Troubleshooting:
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Ensure the base (e.g., NaOH, KOH) is fresh and of high purity.
-
Use an appropriate solvent that facilitates the reaction, such as dimethyl sulfoxide (B87167) (DMSO).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 2-naphthol.
-
-
-
Side reactions of epichlorohydrin: Epichlorohydrin can undergo self-polymerization or react with water.
-
Troubleshooting:
-
Use a molar excess of epichlorohydrin to favor the reaction with 2-naphthol.
-
Ensure all reagents and glassware are dry.
-
-
-
Suboptimal conditions for the ring-opening reaction: The reaction between the glycidyl ether intermediate and isopropylamine is sensitive to temperature and reactant ratios.
-
Troubleshooting:
-
An excess of isopropylamine is often used to drive the reaction to completion and minimize the formation of byproducts from secondary reactions. A molar ratio of 1:3 (glycidyl ether to isopropylamine) has been shown to improve selectivity in similar syntheses.[1]
-
The reaction can be carried out at room temperature, but gentle heating may be required to ensure completion. Monitor the reaction by TLC.
-
-
Q2: I am observing significant amounts of impurities in my final product. What are the common side products and how can I minimize them?
A2: The primary impurities often arise from the reaction of epichlorohydrin with either itself or with the product, and from the reaction of the glycidyl ether intermediate with residual 2-naphthol.
Common Side Products:
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Bis-ether formation: Reaction of the glycidyl ether intermediate with another molecule of 2-naphthol.
-
Diol formation: Hydrolysis of the epoxide ring of the glycidyl ether.
-
Secondary amine formation: Reaction of the desired Pronethalol product with another molecule of the glycidyl ether.
Minimization Strategies:
-
Control of Stoichiometry: As mentioned in A1, using an excess of isopropylamine can significantly reduce the formation of the secondary amine byproduct.
-
Reaction Conditions: Running the reaction under anhydrous conditions will minimize diol formation.
-
Purification: Effective purification methods are crucial for removing any formed impurities.
Q3: What is the most effective method for purifying the final Pronethalol product?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products like Pronethalol. A suitable solvent system should be chosen where Pronethalol has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Column Chromatography: For smaller scale reactions or to separate closely related impurities, column chromatography using silica (B1680970) gel is a powerful technique. A solvent system of varying polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to elute the desired product.
Q4: I need to synthesize the enantiomerically pure this compound. What are the recommended approaches?
A4: The synthesis of enantiomerically pure this compound requires a strategy to introduce chirality.
-
Chiral Resolution of Racemic Pronethalol: This involves separating the enantiomers of the final racemic product. This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation and then liberation of the desired enantiomer.
-
Asymmetric Synthesis: This is a more direct approach where a chiral catalyst or auxiliary is used to favor the formation of the desired (+)-enantiomer.
-
Kinetic Resolution of an Intermediate: A chiral catalyst can be used to selectively react with one enantiomer of a racemic intermediate, leaving the other enantiomer unreacted. For example, lipase-catalyzed kinetic resolution of a chlorohydrin intermediate has been successfully used in the synthesis of other beta-blockers.[2]
-
Chiral Catalysts: The use of chiral catalysts, such as BINOL-derived phosphoric acids or transition metal complexes, in the ring-opening of the epoxide intermediate with the amine can lead to high enantioselectivity.[3]
-
Quantitative Data on Reaction Parameters
While specific quantitative data for the optimization of this compound synthesis is not extensively available in the literature, the following table provides a summary of reaction conditions and reported yields for the closely related and well-studied Propranolol. These parameters can serve as a starting point for the optimization of Pronethalol synthesis.
| Parameter | Condition | Reported Yield | Reference |
| Step 1: Glycidyl Ether Formation | |||
| 2-Naphthol:Epichlorohydrin (molar ratio) | 1:1 to 1:4 | Intermediate yield not always reported | [1] |
| Base | KOH, NaOH | High conversion | [1] |
| Solvent | DMSO, Toluene | Effective | [1] |
| Temperature | 40-65 °C | High conversion | [1] |
| Reaction Time | 8 hours | High conversion | [1] |
| Step 2: Ring-Opening Reaction | |||
| Glycidyl Ether:Isopropylamine (molar ratio) | 1:3 to 1:6 | Nearly 100% conversion and selectivity at 1:3 | [1] |
| Solvent | Methanol, Dichloromethane | Effective | [4] |
| Temperature | 23-45 °C | High conversion | [1][4] |
| Reaction Time | 4.63 seconds (in a membrane reactor) to 48 hours | High conversion | [1][4] |
| Overall Racemic Propranolol Yield | Optimized conditions | >90% | [1] |
| Enantioselective Synthesis | |||
| Lipase-catalyzed KR of chlorohydrin | Amano PS-IM lipase, 50 °C | 39-40% yield of (R)-chlorohydrin (>99% ee) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Pronethalol
This protocol is adapted from established procedures for the synthesis of similar beta-blockers.
Step 1: Synthesis of 2-(oxiran-2-ylmethyl)naphthalene
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol in a suitable solvent such as DMSO.
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Add a stoichiometric equivalent of a base like powdered potassium hydroxide (B78521) (KOH) and stir the mixture at room temperature for 30 minutes.
-
Slowly add a molar excess of epichlorohydrin (e.g., 1.5 to 3 equivalents) to the reaction mixture.
-
Continue stirring at a controlled temperature (e.g., 40-65°C) and monitor the reaction progress by TLC until the 2-naphthol is consumed (approximately 8 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidyl ether.
Step 2: Synthesis of (±)-Pronethalol
-
Dissolve the crude 2-(oxiran-2-ylmethyl)naphthalene from Step 1 in a suitable solvent like methanol.
-
Add a molar excess of isopropylamine (e.g., 3 to 6 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 45°C) and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: General synthetic pathway for Pronethalol.
Caption: Troubleshooting workflow for low yield.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. researchgate.net [researchgate.net]
Best practices for storing and handling (+)-Pronethalol
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (+)-Pronethalol, along with troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1][2][3] General best practices for chemical storage should be followed to prevent degradation.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the best solvent for dissolving this compound?
This compound is soluble in DMSO, and a 10 mM solution can be prepared.[4] For other solvents, it is recommended to consult the manufacturer's product data sheet.
Q4: What are the primary safety hazards associated with this compound?
This compound hydrochloride can cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[5] It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, and to handle the compound in a well-ventilated area.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The final concentration of DMSO in the media may be too high, or the aqueous solubility of this compound may be exceeded. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility. Prepare intermediate dilutions in an appropriate solvent if necessary. |
| Inconsistent or weaker-than-expected biological effects. | The compound may have degraded due to improper storage or exposure to light. The related compound, propranolol, is known to be unstable at high light intensities.[7] | Ensure the compound and its solutions are stored correctly and protected from light. Prepare fresh solutions regularly and avoid repeated freeze-thaw cycles. |
| Unexpected off-target effects in experiments. | This compound is a non-selective β-adrenergic antagonist, meaning it can interact with both β1 and β2 adrenergic receptors. This can lead to broader physiological effects than a selective antagonist. | Include appropriate controls in your experiments to account for the non-selective nature of the compound. Consider using a more selective antagonist if your experimental design requires targeting a specific receptor subtype. |
| Difficulty dissolving the solid compound. | The compound may not be readily soluble in the chosen solvent at the desired concentration. | Try gentle warming or vortexing to aid dissolution. If solubility issues persist, consider using a different solvent or preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution of Pronethalol hydrochloride (Molar Mass: 295.8 g/mol ), dissolve 2.958 mg of the compound in 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Cell Treatment with this compound
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed cell culture media. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture media.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Analysis: Proceed with the downstream analysis as required by the experimental design.
Visualizations
Caption: Mechanism of action for the non-selective beta-blocker this compound.
Caption: A typical experimental workflow for cell treatment with this compound.
References
- 1. compasscommunityhealth.org [compasscommunityhealth.org]
- 2. Storing your medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 3. misterpharmacist.com [misterpharmacist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. pccarx.com [pccarx.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Replicating Historical (+)-Pronethalol Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in replicating historical studies of (+)-Pronethalol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reproducing the foundational research on this pioneering beta-blocker.
Frequently Asked Questions (FAQs)
Q1: What was the original rationale for the development of Pronethalol?
A1: Pronethalol was developed as a competitive antagonist of β-adrenoceptors. The primary goal was to create a compound that could block the effects of catecholamines like adrenaline and noradrenaline at these receptors, which were known to mediate increases in heart rate and contractility. The therapeutic aim was to alleviate the symptoms of conditions like angina pectoris and cardiac arrhythmias by reducing the workload on the heart.
Q2: Why was Pronethalol withdrawn from clinical use?
A2: Pronethalol was withdrawn from the market shortly after its introduction due to significant safety concerns. The two primary reasons were:
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Carcinogenicity: Long-term studies in mice revealed that Pronethalol was a moderately potent carcinogen, leading to the development of thymic lymphosarcomas.[1]
-
Central Nervous System (CNS) Side Effects: At doses required for effective beta-blockade, Pronethalol caused notable CNS side effects in both animals and humans, including tremors, convulsions, mild disorientation, and nausea.[1]
Q3: What is the significance of the (+)-isomer of Pronethalol in historical studies?
A3: While most of the initial pharmacological studies focused on the racemic mixture of Pronethalol, it was later understood that the beta-blocking activity primarily resides in the (-)-isomer. However, the toxic effects, particularly the CNS disturbances, were observed with both the active (-)-isomer and the inactive (+)-isomer. This suggested that the CNS toxicity was not a direct result of beta-receptor blockade. When replicating historical studies, it is crucial to be aware of which form of Pronethalol was used.
Troubleshooting Guide
Issue: Difficulty in Synthesizing this compound with Historical Methods
-
Question: My synthesis of Pronethalol is resulting in low yields and unexpected byproducts. What are the critical steps in the historical synthesis I should pay close attention to?
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Answer: The original synthesis of Pronethalol, as described in early reports, involves the reaction of 2-naphthol (B1666908) with epichlorohydrin, followed by reaction with isopropylamine (B41738). A critical step is the initial condensation of 2-naphthol with epichlorohydrin. The reaction conditions, including the choice of base and solvent, can significantly impact the yield and purity of the intermediate, 2-naphthyl glycidyl (B131873) ether. Following this, the reaction with isopropylamine to open the epoxide ring is generally more straightforward. For a more detailed modern approach that can be adapted, refer to syntheses of similar compounds like propranolol (B1214883) which often involve a two-step process with isolation of the intermediate epoxide.
Issue: Discrepancies in Pharmacological Potency Compared to Historical Data
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Question: The beta-blocking potency of my synthesized Pronethalol appears to be lower than what was reported in the 1960s. What could be the reason for this?
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Answer: Several factors could contribute to this discrepancy:
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Purity of the Compound: Ensure your final product is of high purity. Residual starting materials or byproducts from the synthesis can interfere with the pharmacological assessment.
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Isomeric Composition: Historical studies often used the racemic mixture. If you have synthesized a specific isomer, its potency will differ. The (-)-isomer is the active beta-blocker.
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Experimental Model: The choice of animal model and the specific experimental setup (e.g., anesthetized vs. conscious animals, isolated tissue preparations) will influence the measured potency. Refer to the detailed methodologies in the original papers to ensure your experimental conditions are comparable.
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Agonist Used: The potency of a competitive antagonist is dependent on the concentration of the agonist it is competing with. Ensure you are using a similar concentration of isoprenaline or adrenaline as in the original studies.
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Issue: Observing Unexpected or Severe CNS Side Effects in Animal Models
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Question: My animal subjects are exhibiting severe tremors and convulsions at doses that are reportedly for beta-blockade. Is this expected, and how can I manage it?
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Answer: Yes, this is a known and critical side effect of Pronethalol. The overt toxic effects, including tremors and convulsions, were described in the early studies. These effects are not related to beta-blockade, as they are also produced by the inactive (+)-isomer. The brain concentrations of Pronethalol can be significantly higher than blood concentrations, leading to this toxicity. When replicating these studies, it is essential to:
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Careful Dose Escalation: Start with lower doses and carefully observe the animals for any signs of CNS toxicity.
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Monitor Animal Welfare: Be prepared to provide supportive care for animals exhibiting severe symptoms, in line with current ethical guidelines.
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Consider the Research Question: If the primary goal is to study the beta-blocking effects, it might be challenging to separate these from the CNS toxicity at higher doses.
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Issue: Difficulty in Replicating the Carcinogenicity Findings
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Question: I am trying to replicate the carcinogenicity studies of Pronethalol but am unsure of the exact historical protocol. What were the key parameters of the original study?
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Answer: The key study demonstrating the carcinogenicity of Pronethalol was conducted by Paget in 1963. While the full detailed protocol may be difficult to obtain, the key findings indicated that continuous dosing in mice led to the appearance of malignant tumors, primarily thymic lymphosarcomas, after 10 weeks. To replicate this, you would need to consider:
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Animal Strain: The original mouse strain used is a critical piece of information.
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Dosing Regimen: The exact dose and route of administration (e.g., in feed, by gavage) are crucial.
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Duration of Study: The original study noted tumors appearing after 10 weeks of continuous dosing.
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Histopathology: A thorough histopathological examination of the thymus and other organs is necessary to identify lymphosarcomas.
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Experimental Protocols
1. Assessment of Beta-Adrenergic Blocking Activity (Adapted from Black and Stephenson, 1962)
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Model: Anesthetized Cat or Dog.
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Anesthesia: Chloralose or a similar long-acting anesthetic.
-
Procedure:
-
The animal is anesthetized, and cannulas are inserted to measure blood pressure and heart rate.
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A baseline heart rate response to a standard intravenous dose of a beta-agonist, such as isoprenaline (e.g., 0.1-0.2 µg/kg), is established.
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Pronethalol is administered intravenously at a specific dose (e.g., starting from 0.1 mg/kg and escalating).
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After a set period (e.g., 10-15 minutes) to allow for drug distribution, the isoprenaline challenge is repeated.
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The degree of beta-blockade is quantified as the percentage reduction in the heart rate response to isoprenaline compared to the baseline response.
-
2. Carcinogenicity Study (Conceptual Protocol based on Paget, 1963)
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Model: Specific pathogen-free mice of a designated strain (e.g., Alderley Park strain if records are available).
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Groups:
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Control group receiving vehicle only.
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Treatment groups receiving different daily doses of Pronethalol mixed in the diet or administered by oral gavage.
-
-
Duration: Continuous dosing for a minimum of 10 weeks, with observation for the development of clinical signs of illness.
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Endpoint:
-
Primary: Gross and histopathological examination of the thymus for the presence of lymphosarcomas.
-
Secondary: Examination of other organs for any neoplastic changes.
-
Data Presentation
Table 1: Comparative Pharmacological Properties of Pronethalol and Propranolol
| Property | Pronethalol | Propranolol | Reference |
| Beta-blocking Potency (relative to Propranolol) | 1 | 10-20 | [1] |
| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | [1] |
| Acute Toxicity (LD50, mg/kg, IV, mouse) | ~50 | ~50 | [1] |
| Pharmacological Half-life (conscious rabbit, IV) | 36-45 min | 40-60 min | [1] |
Table 2: Key Toxicological Findings for Pronethalol
| Toxicity Type | Species | Key Findings | Reference |
| Carcinogenicity | Mouse | Development of thymic lymphosarcomas after 10 weeks of continuous dosing. | [1] |
| CNS Toxicity | Animals & Humans | Tremors, convulsions, disorientation, nausea. | [1] |
Visualizations
Caption: Beta-Adrenergic Signaling Pathway and the Site of Action of Pronethalol.
Caption: General Experimental Workflow for Replicating Historical Pronethalol Studies.
Caption: Troubleshooting Logic for Unexpected Results in Pronethalol Experiments.
References
Identifying and mitigating impurities in synthesized (+)-Pronethalol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Pronethalol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of pronethalol, and other related beta-blockers, involves a two-step process. The first step is the reaction of 2-naphthol (B1666908) with an excess of epichlorohydrin (B41342) in the presence of a base to form the key intermediate, 2-naphthyl glycidyl (B131873) ether. This is followed by the ring-opening of the epoxide with isopropylamine (B41738) to yield pronethalol. For the synthesis of the specific enantiomer, this compound, an enantioselective synthesis strategy would be employed, often involving a chiral catalyst or a chiral auxiliary.
Q2: What are the most likely impurities to be encountered during the synthesis of this compound?
Based on the synthesis of the closely related compound propranolol (B1214883), the impurities in this compound synthesis can be categorized as follows:
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Process-Related Impurities: These arise from the starting materials and intermediates.
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Unreacted 2-naphthol: Incomplete reaction in the first step.
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Residual Epichlorohydrin: Due to the use of an excess of this reagent.
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2-Naphthyl glycidyl ether: The intermediate from the first step may not fully react in the second step.
-
-
Side-Product Impurities: These are formed from competing reactions.
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Bis-ether impurity: Formed by the reaction of two molecules of 2-naphthol with one molecule of epichlorohydrin.
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Diol impurity: Formed by the hydrolysis of the epoxide ring of 2-naphthyl glycidyl ether.
-
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Degradation Products: These can form during the synthesis or on storage.
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Oxidation products of the naphthalene (B1677914) ring.
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Q3: How can I identify and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.
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High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile, methanol) is commonly used.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown impurities.[2][3]
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry.
Troubleshooting Guide
Problem 1: Low yield of the final product, this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction in the first step (formation of 2-naphthyl glycidyl ether). | Ensure the use of a suitable base (e.g., potassium hydroxide) and an adequate reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete ring-opening reaction in the second step. | Use a sufficient excess of isopropylamine and ensure appropriate reaction conditions (e.g., refluxing in a suitable solvent like ethanol). |
| Loss of product during work-up and purification. | Optimize the extraction and purification steps. Recrystallization is a common and effective method for purifying the final product.[4][5][6][7] |
Problem 2: Presence of significant impurities in the final product.
| Impurity Type | Mitigation Strategy |
| Unreacted 2-naphthol | Use a slight excess of epichlorohydrin in the first step. Purify the intermediate 2-naphthyl glycidyl ether before proceeding to the next step. |
| Bis-ether impurity | Control the stoichiometry of the reactants carefully. Adding 2-naphthol slowly to the reaction mixture can minimize the formation of this byproduct. |
| Diol impurity | Ensure anhydrous reaction conditions to prevent hydrolysis of the epoxide. Use dry solvents and reagents. |
Problem 3: Difficulty in separating the desired (+)-enantiomer from the racemic mixture.
| Possible Cause | Suggested Solution |
| Inefficient chiral separation method. | Employ a suitable enantioselective synthesis strategy from the start. Alternatively, for resolution of a racemic mixture, use chiral chromatography (e.g., with a chiral stationary phase) or diastereomeric salt formation with a chiral resolving agent. |
Experimental Protocols
Representative Synthesis of Pronethalol (Racemic)
This protocol is based on the synthesis of the closely related propranolol and can be adapted for pronethalol.[8][9]
Step 1: Synthesis of 2-Naphthyl glycidyl ether
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Dissolve 2-naphthol in a suitable solvent (e.g., ethanol/water mixture) in a reaction flask.
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Add a base, such as potassium hydroxide (B78521) (KOH), and stir the mixture.
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Slowly add an excess of epichlorohydrin to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
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After completion, cool the reaction mixture and perform a work-up involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
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Remove the solvent under reduced pressure to obtain the crude 2-naphthyl glycidyl ether.
Step 2: Synthesis of Pronethalol
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Dissolve the crude 2-naphthyl glycidyl ether in a suitable solvent (e.g., ethanol).
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Add an excess of isopropylamine to the solution.
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Reflux the reaction mixture and monitor its completion by TLC.
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After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Purify the crude pronethalol by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the final product.[10]
HPLC Method for Impurity Profiling
The following is a general HPLC method that can be optimized for the analysis of this compound and its impurities, based on methods for propranolol.[1]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Phosphate buffer (pH 2.3) |
| Mobile Phase B | Acetonitrile/Methanol/Isopropyl alcohol mixture |
| Gradient | A gradient program starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 290 nm) |
| Injection Volume | 10 µL |
Visualizations
Caption: General workflow for the synthesis and analysis of this compound.
Caption: Signaling pathway of β-adrenergic receptors and the antagonistic action of Pronethalol.
References
- 1. Propranolol inhibits adenylate cyclase and secretion stimulated by deoxycholic acid in the rabbit colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. praxilabs.com [praxilabs.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of (+)-Pronethalol and (+)-Propranolol
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the (+)-enantiomers of pronethalol and propranolol (B1214883), two early beta-adrenergic receptor antagonists. While their levorotatory counterparts, (-)-pronethalol and (-)-propranolol, are potent β-blockers, the dextrorotatory isomers exhibit markedly different pharmacological profiles. This analysis synthesizes available experimental data to elucidate their comparative effects on β-adrenergic receptor blockade and other potential biological activities.
Executive Summary
Propranolol is a significantly more potent β-adrenergic receptor antagonist than pronethalol, with reports indicating it is approximately ten to twenty times more active.[1] The primary β-blocking activity for both compounds resides in their (-)-stereoisomers. Consequently, (+)-pronethalol and (+)-propranolol are substantially less active as β-blockers. While data on the specific efficacy of the (+)-isomers is less abundant than for the racemic mixtures or the (-)-isomers, the available evidence consistently points to their weak β-adrenergic antagonism. Notably, pronethalol was withdrawn from clinical use due to findings of carcinogenicity in animal studies.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the properties of pronethalol and propranolol. It is important to note that much of the historical data was generated using racemic mixtures.
| Parameter | This compound | (+)-Propranolol | Reference Compound | Key Findings | Citations |
| Relative Potency (β-blockade) | Significantly less active than (-)-pronethalol | Significantly less active than (-)-propranolol | (-)-Propranolol | Propranolol is 10-20x more potent than pronethalol. The β-blocking activity is highly stereospecific, residing in the (-)-isomer. | [1] |
| Isoprenaline Tachycardia Blockade (Cat) | ~10x less active than propranolol | 1 | Racemic Propranolol | Propranolol is more effective at blocking isoprenaline-induced tachycardia. | [1] |
| Adrenaline-induced Contraction Blockade (Guinea-pig atria) | ~10-20x less active than propranolol | 1 | Racemic Propranolol | Propranolol demonstrates superior antagonism of adrenaline's chronotropic effects. | [1] |
| Isoprenaline Vasodepressor Blockade (Dog) | ~10x less active than propranolol | 1 | Racemic Propranolol | Propranolol is more potent in blocking the vasodepressor effects of isoprenaline. | [1] |
| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | - | Pronethalol exhibits partial agonist activity, while propranolol does not. | [1] |
Stereospecificity of β-Adrenergic Receptor Blockade
| Compound | Active Isomer | Inactive Isomer | Potency Ratio (Active:Inactive) | Key Findings | Citations |
| Pronethalol | (R)-(-)-pronethalol | (S)-(+)-pronethalol | 49 : 1 | The (R)-(-)-enantiomer is significantly more active. | [2] |
| Propranolol | (S)-(-)-propranolol | (R)-(+)-propranolol | 60-100 : 1 | The (S)-(-)-isomer is responsible for the vast majority of the β-blocking activity. | [2] |
Signaling Pathways
Both pronethalol and propranolol exert their primary effects by antagonizing β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine). This blockade prevents the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Consequently, the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets are attenuated.
Caption: Simplified β-adrenergic receptor signaling pathway.
Propranolol has also been shown to influence other signaling pathways, including the Notch signaling pathway, which is involved in cell proliferation and differentiation.[3][4] However, the stereospecificity of this effect has not been extensively characterized.
Experimental Protocols
Detailed below are generalized methodologies representative of the key experiments used to compare the efficacy of pronethalol and propranolol.
1. In Vitro Assessment of β-Adrenergic Receptor Antagonism in Isolated Guinea-Pig Atria
-
Objective: To determine the potency of the compounds in antagonizing the positive chronotropic effects of a β-agonist (e.g., adrenaline or isoprenaline).
-
Methodology:
-
Guinea pigs are euthanized, and the right atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
The spontaneous contraction rate of the atria is recorded.
-
A cumulative concentration-response curve to a β-agonist (e.g., adrenaline) is established to determine the baseline maximal response.
-
The atria are then incubated with a fixed concentration of the antagonist (this compound or (+)-propranolol) for a specified period.
-
A second cumulative concentration-response curve to the β-agonist is then generated in the presence of the antagonist.
-
The degree of rightward shift of the concentration-response curve is used to calculate the antagonist's affinity (pA₂ value).
-
Caption: Workflow for in vitro assessment of β-blockade.
2. In Vivo Assessment of β-Adrenergic Receptor Antagonism in Anesthetized Animals
-
Objective: To evaluate the ability of the compounds to block the cardiovascular effects of a β-agonist in a whole-animal model.
-
Methodology:
-
Animals (e.g., cats or dogs) are anesthetized (e.g., with chloralose).
-
Catheters are inserted to monitor heart rate and arterial blood pressure.
-
A baseline response to an intravenous injection of a β-agonist (e.g., isoprenaline) is established (e.g., tachycardia, vasodepression).
-
The antagonist (this compound or (+)-propranolol) is administered intravenously.
-
The β-agonist challenge is repeated at various time points after antagonist administration.
-
The percentage blockade of the agonist-induced response is calculated to determine the potency and duration of action of the antagonist.
-
Other Pharmacological Effects
It is crucial to consider that while the (+)-isomers of pronethalol and propranolol have weak β-blocking activity, they are not necessarily inert. For instance, some toxic effects of pronethalol, such as those on the central nervous system, were observed with both the active (-)-isomer and the less active (+)-isomer, suggesting a mechanism independent of β-receptor blockade.[1] Additionally, propranolol has been shown to block cardiac and neuronal voltage-gated sodium channels, an effect that may not be stereospecific and contributes to its "membrane stabilizing" anti-arrhythmic properties.[5]
Conclusion
References
- 1. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of propranolol on the biology and Notch signaling pathway of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels [frontiersin.org]
Validation of Beta-Adrenergic Blockade by (+)-Pronethalol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Pronethalol's beta-adrenergic blocking properties with other relevant beta-blockers. The information is supported by experimental data and detailed protocols to assist in research and drug development.
Comparative Analysis of Beta-Blocker Activity
Pronethalol was one of the earliest beta-adrenergic receptor antagonists developed. Its validation as a beta-blocker paved the way for the development of subsequent drugs in this class, most notably Propranolol. The primary mechanism of action for these drugs is the competitive inhibition of catecholamines, such as epinephrine (B1671497) and norepinephrine, at beta-adrenergic receptors. This blockade mitigates the downstream signaling cascade typically initiated by these endogenous agonists.
While Pronethalol demonstrated efficacy in blocking beta-adrenergic responses, it was ultimately withdrawn from clinical use due to safety concerns, specifically its potential carcinogenicity.[1] Subsequent research focused on developing beta-blockers with improved safety profiles and receptor selectivity.
Quantitative Comparison of Beta-Blocker Affinity
The following table summarizes the binding affinities (Ki) of Pronethalol's enantiomers and other key beta-blockers for β1 and β2-adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Key Characteristics |
| This compound (S-isomer) | β1 & β2 | Data not readily available in searched literature | Less active enantiomer.[1] |
| (-)-Pronethalol (R-isomer) | β1 & β2 | Reported to be 49 times more active than the (+)-enantiomer, but specific Ki values are not readily available in the searched literature.[1] | The pharmacologically active enantiomer responsible for beta-blockade. |
| Propranolol | β1 | ~1.38 | Non-selective β-blocker, approximately 10-20 times more potent than Pronethalol. Lacks intrinsic sympathomimetic activity.[2] |
| β2 | ~0.79 | ||
| Atenolol | β1 | ~1000 | β1-selective blocker (cardioselective), lacks intrinsic sympathomimetic activity.[3][4] |
| β2 | ~14,000 | ||
| Metoprolol | β1 | ~130 | β1-selective blocker (cardioselective).[5][6] |
| β2 | ~4,700 | ||
| ICI 118,551 | β1 | 120 | Highly selective β2-antagonist. |
| β2 | 1.2 |
Note: The quantitative data for the binding affinities of this compound's individual enantiomers were not available in the public domain search results. The provided information for Pronethalol is based on the relative potency of its enantiomers.
Intrinsic Sympathomimetic Activity (ISA)
Some beta-blockers, including Pronethalol, possess intrinsic sympathomimetic activity (ISA), meaning they can cause a partial agonist response while simultaneously blocking the effects of more potent endogenous agonists.[7] This can result in a smaller decrease in resting heart rate compared to beta-blockers without ISA.[8] Propranolol is a notable example of a beta-blocker that lacks ISA.[9] The ISA of some beta-blockers has been quantified as a percentage of the maximal response of a full agonist like isoproterenol. For instance, pindolol (B1678383) has a reported ISA of around 50%, while acebutolol (B1665407) has a moderate ISA.[10][11] A precise quantitative value for Pronethalol's ISA as a percentage of maximal response was not found in the searched literature.
Experimental Protocols
Radioligand Competitive Binding Assay for Beta-Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound, such as this compound, for β1 and β2-adrenergic receptors.
Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from beta-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-Dihydroalprenolol - a non-selective antagonist).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This assay measures the functional consequence of beta-adrenergic receptor blockade by quantifying the inhibition of adenylyl cyclase activity.
Objective: To determine the ability of a beta-blocker to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cells or cell membranes expressing beta-adrenergic receptors.
-
Beta-adrenergic agonist (e.g., Isoproterenol).
-
Test compound (this compound) at various concentrations.
-
ATP (substrate for adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Pre-incubation: Pre-incubate the cells or membranes with varying concentrations of the test compound.
-
Stimulation: Add the beta-adrenergic agonist to stimulate adenylyl cyclase activity.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Lysis: Terminate the reaction and lyse the cells to release cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the beta-blocker that causes a 50% inhibition of the agonist-induced cAMP production.
-
Visualizing the Mechanism of Action
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of beta-adrenergic receptors and the point of intervention for beta-blockers like Pronethalol.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Atenolol - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Metoprolol - Wikipedia [en.wikipedia.org]
- 6. A Beta Blocker List and Their Differences - GoodRx [goodrx.com]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. Effects of intrinsic sympathetic activity of beta-blockers on SA and AV nodes in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Is the intrinsic sympathomimetic activity (ISA) of beta-blocking compounds relevant in acute myocardial infarction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Early vs. Modern Beta-Blockers: From Broad Antagonism to Targeted Vasodilation
Beta-blockers represent a cornerstone in the management of cardiovascular diseases, having evolved significantly since their introduction. This guide provides a comparative analysis of early versus modern beta-blockers, focusing on their distinct pharmacological properties, mechanisms of action, and the experimental data that underpin their clinical use. The evolution from non-selective first-generation agents to highly targeted third-generation drugs showcases a paradigm shift towards maximizing therapeutic benefits while minimizing adverse effects.
Generational Classification and Mechanistic Overview
Beta-blockers are broadly classified into three generations based on their receptor selectivity and additional cardiovascular effects.[1][2]
-
First-Generation (Non-selective): These agents, such as propranolol, block both β1- and β2-adrenergic receptors.[1][2] While effective in reducing cardiac workload, their lack of selectivity can lead to side effects like bronchoconstriction due to β2-receptor blockade in the lungs.
-
Second-Generation (Cardioselective): This generation, including atenolol (B1665814) and metoprolol, exhibits a higher affinity for β1-receptors, which are predominantly located in the heart.[1][2] This selectivity reduces the risk of bronchospastic side effects associated with first-generation drugs.[3]
-
Third-Generation (Vasodilating): Modern beta-blockers like carvedilol (B1668590) and nebivolol (B1214574) possess additional vasodilatory properties.[1][2] This is achieved through various mechanisms, such as blocking α1-adrenoreceptors (carvedilol) or stimulating nitric oxide production (nebivolol), leading to reduced peripheral vascular resistance.[2][3] Some third-generation agents also exhibit antioxidant and anti-proliferative activities.[1][4]
Quantitative Comparison of Pharmacological Properties
The key differentiators between the generations of beta-blockers can be quantified through their receptor binding affinities and their impact on hemodynamic parameters.
Receptor Binding Affinity
The selectivity of a beta-blocker is determined by its relative affinity for β1 versus β2 receptors, often expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.
| Drug | Generation | β1 Ki (nM) | β2 Ki (nM) | β1/β2 Selectivity Ratio |
| Propranolol | First | 1.1 | 1.8 | ~0.6 |
| Metoprolol | Second | 260 | 11000 | ~42 |
| Atenolol | Second | 1300 | 23000 | ~18 |
| Bisoprolol | Second | 10 | 190 | 19 |
| Carvedilol | Third | 4-5 | ~30 | ~6-7 |
| Nebivolol | Third | 0.8 | 18 | ~22.5 |
Data compiled from multiple sources. Absolute values may vary based on experimental conditions.
Hemodynamic Effects
The clinical impact of these pharmacological differences is evident in their hemodynamic profiles.
| Parameter | First-Generation (e.g., Propranolol) | Second-Generation (e.g., Metoprolol) | Third-Generation (e.g., Carvedilol, Nebivolol) |
| Heart Rate | Decreased | Decreased | Decreased |
| Blood Pressure | Decreased | Decreased | Decreased |
| Cardiac Output | Decreased | Decreased | Maintained or slightly decreased |
| Peripheral Vascular Resistance | Increased or unchanged | Unchanged | Decreased |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by catecholamines like norepinephrine, the β1-receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to increased heart rate and contractility. Beta-blockers competitively inhibit the binding of catecholamines to these receptors, thus downregulating this pathway.
Caption: Beta-adrenergic receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Ki) of a beta-blocker, a competitive radioligand binding assay is commonly employed.
Caption: Workflow for a radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for Beta-Blocker Affinity
Objective: To determine the inhibitory constant (Ki) of a test beta-blocker at β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Test beta-blocker and reference compounds (e.g., propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]-ICYP), and varying concentrations of the unlabeled test beta-blocker.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration that inhibits 50% of the specific binding is the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
In Vivo Hemodynamic Assessment in a Rat Model
Objective: To evaluate the effects of a beta-blocker on heart rate, blood pressure, and cardiac contractility in an anesthetized rat.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., isoflurane).
-
Pressure-volume catheter.
-
Data acquisition system.
-
Test beta-blocker solution.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia.
-
Catheterization: Surgically expose the right carotid artery and insert a pressure-volume catheter. Advance the catheter into the left ventricle.
-
Baseline Measurement: Allow the animal to stabilize and record baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, and the maximal rate of pressure development (dP/dt_max).
-
Drug Administration: Administer the test beta-blocker intravenously or via intraperitoneal injection.
-
Post-Dose Measurement: Continuously record the hemodynamic parameters for a defined period after drug administration to observe the onset, magnitude, and duration of the effects.
-
Data Analysis: Compare the post-dose hemodynamic values to the baseline measurements to quantify the effect of the beta-blocker. Statistical analysis is performed to determine the significance of the observed changes.[5][6]
Conclusion
The progression from early, non-selective beta-blockers to modern, vasodilating agents represents a significant advancement in cardiovascular pharmacology. This evolution is characterized by a refinement in receptor selectivity and the incorporation of novel mechanisms of action, such as vasodilation. The quantitative data from receptor binding assays and hemodynamic studies clearly illustrate the pharmacological distinctions between the generations. Third-generation beta-blockers, with their dual action of beta-blockade and vasodilation, offer a more comprehensive approach to managing cardiovascular conditions, often with an improved side-effect profile. The experimental protocols detailed herein provide a framework for the continued investigation and development of even more targeted and effective beta-adrenergic antagonists.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. discoverbiotech.com [discoverbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Hemodynamic parameters in Iso rats and Iso rats with β-AR blocker treatment. - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Analysis of (+)-Pronethalol Stereoisomers: Unraveling Differential Pharmacological Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the stereoisomers of Pronethalol, a foundational β-adrenergic blocker. This document synthesizes available experimental data to differentiate the bioactivity of (+)-Pronethalol and (-)-Pronethalol, offering insights into their stereoselective interactions with adrenergic receptors.
Pronethalol, a non-selective β-adrenergic antagonist, exists as a racemic mixture of two stereoisomers: (S)-(+)-Pronethalol and (R)-(-)-Pronethalol. While chemically similar, these enantiomers exhibit distinct pharmacological profiles, particularly in their interaction with the sympathetic nervous system. Understanding these differences is crucial for structure-activity relationship studies and the rational design of more selective and efficacious β-blockers.
Comparative Efficacy of Pronethalol Stereoisomers
Experimental evidence clearly demonstrates a significant disparity in the β-blocking potency of the two isomers. The (R)-(-)-enantiomer is considerably more active in antagonizing β-adrenergic receptors than its (S)-(+)-counterpart. In contrast, the antidysrhythmic properties of Pronethalol appear to be independent of β-adrenergic blockade and show a lack of stereoselectivity.
β-Adrenergic Receptor Antagonism
The primary mechanism of action for β-blockers is the competitive inhibition of norepinephrine (B1679862) and epinephrine (B1671497) at β-adrenergic receptors. Studies have consistently shown that the (R)-(-)-isomer of Pronethalol is the eutomer, possessing significantly higher affinity for these receptors.
| Parameter | (R)-(-)-Pronethalol | (S)-(+)-Pronethalol | Reference |
| Relative β-Blocking Potency | ~49 times more active | 1 | [1] |
Antidysrhythmic Activity
Interestingly, the antiarrhythmic effects of Pronethalol do not correlate with its β-blocking activity. In experimental models of ouabain- and adrenaline-induced arrhythmias, racemic Pronethalol and the (S)-(+)-isomer demonstrated comparable efficacy, while the more potent β-blocking (R)-(-)-isomer exhibited only low activity.[1] This suggests that the antidysrhythmic action of Pronethalol is likely due to a non-specific, membrane-stabilizing effect rather than its interaction with β-adrenergic receptors.[1]
| Arrhythmia Model | Racemic Pronethalol | (S)-(+)-Pronethalol | (R)-(-)-Pronethalol | Reference |
| Ouabain-induced arrhythmia | Active | Active | Low Activity | [1] |
| Adrenaline-induced arrhythmia | Active | Active | Low Activity | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying the differential effects of Pronethalol stereoisomers, it is essential to understand the β-adrenergic signaling cascade and the experimental methodologies used to assess their activity.
β-Adrenergic Receptor Signaling Pathway
Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade primarily through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Caption: Canonical β-adrenergic receptor signaling pathway.
Experimental Workflow for Assessing Stereoisomer Activity
The characterization of Pronethalol stereoisomers typically involves a series of in vitro assays to determine their binding affinity and functional activity at β-adrenergic receptors.
Caption: General experimental workflow for comparing stereoisomers.
Experimental Protocols
The following are representative protocols for key experiments used to differentiate the effects of Pronethalol stereoisomers. These are synthesized from standard methodologies in the field.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the Pronethalol stereoisomers for β-adrenergic receptors.
1. Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol).
-
This compound and (-)-Pronethalol stock solutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Non-specific binding control (e.g., a high concentration of unlabeled propranolol).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound and (-)-Pronethalol.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and either the test compound (at varying concentrations), buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the Pronethalol stereoisomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of the Pronethalol stereoisomers to inhibit the agonist-induced production of cAMP.
1. Materials:
-
Whole cells expressing the β-adrenergic receptor of interest.
-
A β-adrenergic agonist (e.g., isoproterenol).
-
This compound and (-)-Pronethalol stock solutions.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and pre-incubate with serial dilutions of this compound or (-)-Pronethalol for a defined period.
-
Stimulate the cells with a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration).
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a standard curve for cAMP.
-
Plot the measured cAMP levels against the logarithm of the concentration of the Pronethalol stereoisomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.
Conclusion
The stereoisomers of Pronethalol exhibit significant differences in their pharmacological activity. The (R)-(-)-enantiomer is substantially more potent as a β-adrenergic antagonist, highlighting the stereoselective nature of the β-adrenergic receptor binding pocket. Conversely, the antidysrhythmic effects of Pronethalol appear to be non-specific and not dependent on β-blockade. These findings underscore the importance of considering stereochemistry in drug design and development to optimize therapeutic efficacy and minimize off-target effects. Further research to delineate the precise binding affinities of each stereoisomer at different β-adrenergic receptor subtypes would provide a more complete understanding of their pharmacological profiles.
References
Unveiling the Adrenergic Receptor Cross-Reactivity of (+)-Pronethalol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the early beta-blocker, (+)-Pronethalol, with other adrenergic receptors. The following sections detail its binding affinities, functional activity, and the experimental protocols used to determine these characteristics, supported by experimental data.
Pronethalol, a non-selective β-adrenergic receptor antagonist, was one of the first beta-blockers to be synthesized. While primarily targeting β-adrenergic receptors, its interaction with other adrenergic receptor subtypes is a crucial aspect of its pharmacological profile. This guide explores the extent of this cross-reactivity, offering valuable insights for researchers working on adrenergic signaling and drug design.
Quantitative Analysis of Adrenergic Receptor Binding Affinity
The binding affinity of this compound for various adrenergic receptor subtypes has been determined through functional antagonism studies. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric. A higher pA2 value indicates a greater antagonist potency.
| Adrenergic Receptor Subtype | Test System | Agonist | pA2 Value | Reference |
| β (predominantly β1) | Isolated guinea-pig atria | Adrenaline | 6.97 | [1] |
Note: The pA2 value was determined in a tissue preparation containing a mixed population of β-adrenergic receptors, with a predominance of the β1 subtype.
Intrinsic Sympathomimetic Activity (ISA)
This compound is not a pure antagonist; it exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This means that in the absence of a full agonist, it can weakly stimulate the receptor. This property has been demonstrated in experimental models. For instance, in cats with depleted noradrenaline stores, pronethalol was observed to increase heart rate, confirming its stimulatory effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's interaction with adrenergic receptors.
Protocol 1: Determination of Antagonist Potency (pA2) in Isolated Guinea-Pig Atria
This protocol outlines the classical method used to determine the antagonist potency of a compound on cardiac β-adrenergic receptors.
1. Tissue Preparation:
-
Euthanize a guinea pig and rapidly excise the heart.
-
Dissect the atria and suspend them in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Attach the atria to an isometric force transducer to record the rate of contraction.
-
Allow the preparation to equilibrate for at least 60 minutes.
2. Agonist Dose-Response Curve:
-
Obtain a cumulative concentration-response curve for a β-adrenergic agonist, such as adrenaline.
-
Add increasing concentrations of adrenaline to the organ bath and record the corresponding increase in atrial rate until a maximal response is achieved.
-
Wash the tissue extensively to return to the baseline rate.
3. Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath and allow it to equilibrate with the tissue for a predetermined period (e.g., 30-60 minutes).
4. Second Agonist Dose-Response Curve:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for adrenaline.
5. Data Analysis:
-
Plot the log concentration of the agonist versus the response for both curves (with and without the antagonist).
-
Determine the dose ratio, which is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
The pA2 value is calculated using the Schild equation: pA2 = log(dose ratio - 1) - log[Antagonist Concentration].
Protocol 2: Radioligand Displacement Assay for Adrenergic Receptor Binding
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for specific adrenergic receptor subtypes using a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2, β3) in appropriate media.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known non-radiolabeled antagonist for the respective receptor.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways
The cross-reactivity of this compound with different adrenergic receptors implies that it can modulate multiple downstream signaling cascades. The primary signaling pathways for the main adrenergic receptor subtypes are depicted below.
Caption: Adrenergic receptor signaling pathways modulated by this compound.
The diagram illustrates the primary signaling cascades initiated by α1, α2, and β-adrenergic receptors. This compound primarily acts as an antagonist with partial agonist properties at β-adrenergic receptors, influencing the Gs-cAMP-PKA pathway. Its potential interactions with α-adrenergic receptors, although less characterized, could lead to modulation of Gq/11-PLC and Gi/o-cAMP pathways, respectively.
Caption: Workflow for a radioligand displacement assay.
This diagram outlines the key steps involved in a typical radioligand displacement assay used to determine the binding affinity of a compound like this compound for a specific receptor. The process begins with the preparation of biological materials and reagents, followed by the binding assay itself, and concludes with data acquisition and analysis to determine key binding parameters such as IC50 and Ki.
References
A Quantitative Comparison of the Beta-Blocking Activity of Pronethalol and Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the beta-blocking activities of two seminal beta-adrenergic receptor antagonists: pronethalol and its successor, propranolol (B1214883). The information presented is supported by experimental data to assist researchers in understanding the pharmacological nuances of these compounds.
Quantitative Comparison of Receptor Affinity and Potency
Furthermore, a key pharmacological distinction lies in their intrinsic sympathomimetic activity (ISA). Propranolol is recognized as a pure antagonist, devoid of intrinsic sympathomimetic activity, meaning it does not partialy activate the receptor upon binding.[1] In contrast, pronethalol exhibits some degree of ISA.
The stereochemistry of these compounds also plays a crucial role in their activity. For instance, the (R)-(-)-enantiomer of pronethalol has been reported to be 49 times more active than its (S)-(+)-form.[2]
| Parameter | Pronethalol | Propranolol | Reference |
| Relative Potency | 1 | ~10-20 | [1] |
| β1 Receptor Affinity (log Kd) | Not available | -8.16 (S(-)-enantiomer) | [3] |
| β2 Receptor Affinity (log Kd) | Not available | -9.08 (S(-)-enantiomer) | [3] |
| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the concentration of the test compound (pronethalol or propranolol) that inhibits 50% of the binding of a specific radioligand to β-adrenergic receptors (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Test compounds (pronethalol and propranolol) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like propranolol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist).
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay (e.g., Guinea Pig Atria)
This ex vivo assay measures the functional consequence of receptor blockade, such as the inhibition of agonist-induced changes in heart rate.
Objective: To determine the potency of pronethalol and propranolol in antagonizing the chronotropic effects of a β-adrenergic agonist (e.g., isoprenaline) on isolated guinea pig atrial tissue.
Materials:
-
Isolated guinea pig atria.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Isotonic force transducer to measure atrial contraction rate.
-
Data acquisition system.
-
β-adrenergic agonist (e.g., isoprenaline).
-
Test compounds (pronethalol and propranolol).
Procedure:
-
Tissue Preparation: Dissect the atria from a guinea pig and mount them in the organ bath under a slight resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution until a stable spontaneous contraction rate is achieved.
-
Control Response: Generate a cumulative concentration-response curve for the agonist (isoprenaline) by adding increasing concentrations to the bath and recording the increase in heart rate.
-
Antagonist Incubation: Wash the tissue and allow it to return to its baseline rate. Then, add a known concentration of the antagonist (pronethalol or propranolol) and incubate for a set period.
-
Antagonism Measurement: In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. The degree of the shift can be used to calculate the antagonist's potency (e.g., using Schild analysis to determine the pA2 value).
Visualizations
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Isolated Tissue Functional Assay Workflow.
References
A Comparative Guide to the Membrane Stabilizing Activity of (+)-Pronethalol
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the membrane stabilizing activity of (+)-Pronethalol against established agents known for this property: the R-(+)-enantiomer of Propranolol (B1214883) and the local anesthetic Lidocaine. While Pronethalol was a precursor to modern beta-blockers, its isomers possess distinct pharmacological activities beyond beta-adrenergic receptor blockade. This document provides the essential context, experimental protocols, and comparative data required to assess the membrane-stabilizing potential of this compound.
Membrane stabilizing activity refers to the ability of a compound to protect cell membranes from damage and lysis induced by various physical or chemical agents. This property is characteristic of local anesthetics and some antiarrhythmic drugs. For beta-blockers like propranolol, this effect is independent of their beta-receptor antagonism and is attributed to their ability to block voltage-gated sodium channels.[1][2] The R-(+)-enantiomer of propranolol, which has minimal beta-blocking activity, exhibits this membrane stabilizing effect, making it a relevant comparator for this compound.[3]
Lidocaine, a widely used local anesthetic and Class IB antiarrhythmic, functions primarily by blocking sodium channels in the neuronal and cardiac cell membranes, thereby stabilizing them and preventing the propagation of action potentials.[4][5] This makes it a benchmark compound for assessing membrane stabilizing effects.
Comparative Data on Membrane Stabilizing Agents
The following table summarizes the key properties of this compound's comparators. Quantitative data for this compound would be determined using the experimental protocol outlined in the subsequent section.
| Compound | Class | Primary Mechanism of Membrane Stabilization | Key Characteristics |
| (+)-Propranolol | Beta-blocker enantiomer | Blockade of voltage-gated sodium channels[3] | Possesses significant membrane stabilizing ("local anesthetic") activity but is virtually devoid of beta-blocking activity.[3][6] |
| Lidocaine | Local Anesthetic, Class IB Antiarrhythmic | Inhibition of voltage-gated sodium channels by binding to the channel's intracellular portion.[4][5][7] | Rapid onset of action; stabilizes neuronal and cardiac membranes, preventing nerve impulse transmission and abnormal cardiac rhythms.[4][8] |
| This compound | Beta-blocker precursor enantiomer | Hypothesized to be similar to (+)-Propranolol (Sodium channel blockade) | Expected to have weak beta-blocking activity but potential membrane stabilizing properties that require quantification. |
Experimental Protocols
The most common and reliable method for assessing in-vitro membrane stabilizing activity is the heat-induced human red blood cell (HRBC) hemolysis assay.[9] This assay measures the ability of a compound to prevent the lysis of red blood cells when exposed to thermal stress.
Protocol: Heat-Induced Human Red Blood Cell (HRBC) Hemolysis Assay
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh, whole human blood into heparinized tubes.[10][11]
-
Centrifuge the blood at 3,000 rpm for 10 minutes. Discard the supernatant ("buffy coat" and plasma).[10]
-
Wash the remaining red blood cell pellet three times with an equal volume of normal saline (0.9% NaCl), centrifuging after each wash.[10]
-
After the final wash, measure the volume of the packed RBCs and prepare a 10% v/v suspension in an isotonic phosphate-buffered saline (PBS, pH 7.4).[10][12]
2. Assay Procedure:
-
Prepare reaction mixtures in centrifuge tubes as follows:
-
Control: 1.0 ml of isotonic PBS + 1.0 ml of 10% RBC suspension.
-
Test Sample: 1.0 ml of the test compound (this compound) at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) dissolved in PBS + 1.0 ml of 10% RBC suspension.
-
Standard Drug: 1.0 ml of a standard drug (e.g., Lidocaine or (+)-Propranolol) at the same concentrations as the test sample + 1.0 ml of 10% RBC suspension.
-
-
Incubate all tubes in a water bath at 56°C for 30 minutes.[10][13]
-
After incubation, cool the tubes under running tap water.
-
Centrifuge the reaction mixtures at 2,500 rpm for 5 minutes to pellet the intact cells.[10][13]
-
Collect the supernatant, which contains hemoglobin from lysed cells.
3. Data Analysis:
-
Measure the absorbance of the supernatant for each sample using a spectrophotometer at a wavelength of 560 nm.[10][13]
-
Calculate the percentage of hemolysis inhibition using the following formula:
% Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100 [13]
-
The results are typically expressed as the concentration required to inhibit 50% of hemolysis (IC50), which can be determined by plotting the percentage of inhibition against the compound concentrations.
Visualizing Mechanisms and Workflows
Mechanism of Action: Sodium Channel Blockade
The primary mechanism for membrane stabilization by agents like Lidocaine and Propranolol is the blockade of voltage-gated sodium channels. This action prevents the influx of sodium ions required for membrane depolarization.
Caption: Mechanism of membrane stabilization via sodium channel blockade.
Experimental Workflow: HRBC Hemolysis Assay
The following diagram illustrates the step-by-step process for the heat-induced hemolysis assay used to quantify membrane stabilizing activity.
Caption: Workflow for the heat-induced RBC membrane stabilization assay.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. youtube.com [youtube.com]
- 3. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 6. Membrane stabilizing, anti-oxidative interactions of propranolol and dexpropranolol with neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Human red blood cell (HRBC) membrane stabilization test [bio-protocol.org]
- 11. Protective Effect of Bergapten against Human Erythrocyte Hemolysis and Protein Denaturation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Comparative study of the toxic effects of pronethalol and propranolol
A Comparative Toxicological Analysis of Pronethalol and Propranolol (B1214883)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxic effects of two early non-selective beta-blockers: pronethalol, the first to be developed, and its successor, propranolol. While both compounds share a similar mechanism of action as β-adrenergic receptor antagonists, their toxicological profiles differ significantly, leading to the withdrawal of pronethalol from clinical use. This document synthesizes experimental data to highlight these differences, focusing on carcinogenicity, acute toxicity, and other systemic effects.
Carcinogenicity: The Critical Differentiator
The most significant toxicological difference between pronethalol and propranolol is their carcinogenic potential. Long-term studies in mice revealed that pronethalol is a moderately potent carcinogen, a finding that led to its replacement by propranolol.
Experimental Findings: Pronethalol was found to induce malignant tumors, primarily thymic lymphosarcomata, in mice after continuous dosing.[1] This carcinogenic effect is believed to stem from the metabolic formation of a reactive naphthalene (B1677914) epoxide intermediate.[2] In stark contrast, long-term studies with large doses of propranolol in the same species did not result in tumor formation, indicating that the carcinogenic activity of pronethalol is not a class effect of β-blockade.[1]
Table 1: Comparative Carcinogenicity Profile
| Compound | Species | Observed Effect | Proposed Mechanism | Citation |
| Pronethalol | Mouse | Induction of malignant tumors (mainly thymic lymphosarcomata) | Formation of a carcinogenic naphthalene epoxide metabolite | [1][2] |
| Propranolol | Mouse | No carcinogenic activity observed | N/A | [1] |
Metabolic Pathway Visualization
The diagram below illustrates the proposed metabolic activation of pronethalol leading to its carcinogenic properties.
Caption: Proposed metabolic pathway for pronethalol-induced carcinogenicity.
Acute Toxicity
Studies to determine the acute lethal dose (LD50) of both compounds were conducted in mice via oral and intravenous administration. The results indicate that the acute toxicity of the two drugs is broadly similar, with the observed toxic effects attributed to non-specific actions on the central nervous system rather than their primary β-blocking activity.[1]
Table 2: Comparative Acute Toxicity (LD50) in Mice
| Compound | Administration Route | Sex | LD50 (mg/kg) | 95% Confidence Limits | Citation |
| Pronethalol | Oral | Male & Female | 540 | 482 - 605 | [1] |
| Propranolol | Oral | Male & Female | 565 | 509 - 627 | [1] |
| Pronethalol | Intravenous | Male | 46.5 | 43.1 - 50.2 | [1] |
| Pronethalol | Intravenous | Female | 48.0 | 44.4 - 51.8 | [1] |
| Propranolol | Intravenous | Male | 39.5 | 36.6 - 42.6 | [1] |
| Propranolol | Intravenous | Female | 47.5 | 44.0 - 51.3 | [1] |
Data extracted from a 1965 study by Black, Duncan, and Shanks.[1][3]
Experimental Workflow: Acute Toxicity Determination
The following diagram outlines a typical workflow for an acute toxicity (LD50) study as described in the historical literature.
Caption: Generalized workflow for an LD50 determination experiment.
Other Systemic Toxic Effects
Beyond carcinogenicity and acute lethal toxicity, pronethalol and propranolol exhibit other side effects, primarily related to the central nervous system and cardiovascular system.
Table 3: Summary of Other Toxic Effects
| System | Pronethalol | Propranolol | Citation |
| Central Nervous System | Mild disorientation, slight incoordination, nausea, vomiting. Higher brain concentration than propranolol in one study. | Drowsiness, fatigue, dizziness, sleep disturbances (insomnia, vivid dreams), depression, memory loss. | [1][4][5] |
| Cardiovascular | Can increase heart rate in some settings. Reduces coronary flow. | Bradycardia, hypotension, fatigue, cold extremities. Reduces coronary flow. 10-20x more potent β-blocker than pronethalol. | [1][4][6][7] |
| Hepatotoxicity | Data not widely available. | Unlikely to cause clinically apparent liver injury. Mild, transient elevations in serum aminotransferases in <2% of patients. | [8] |
| Other | N/A | Bronchospasm (contraindicated in asthma), may mask signs of hypoglycemia. | [4][9][10] |
Signaling Pathways and Mechanisms of Toxicity
While the primary mechanism of therapeutic action for both drugs is β-adrenergic receptor blockade, their toxic effects involve distinct pathways. Propranolol's safety profile has allowed for more extensive investigation into its effects on various signaling pathways, particularly in oncology research.
Recent studies suggest that propranolol may influence tumor progression by modulating β-adrenergic signaling. This pathway, when activated by catecholamines, can promote cancer cell proliferation and survival.
Caption: Propranolol blocks β-adrenergic signaling, a pathway implicated in cancer progression.
Experimental Protocols
Detailed methodologies for the key toxicological studies are summarized below based on available literature.
A. Carcinogenicity Study (Pronethalol)
-
Objective: To assess the long-term toxicity and carcinogenic potential of pronethalol.
-
Animal Model: Mice.[1]
-
Administration: Continuous dosing in the diet.
-
Duration: Long-term, beginning after 10 weeks of continuous dosing.[1]
-
Endpoint: Observation for the appearance of malignant tumors, particularly lymphosarcomata of the thymus.[1]
-
Control Group: A control group receiving a standard diet without the drug is essential for comparison. A parallel group treated with propranolol was used to demonstrate the lack of a class effect.[1]
-
Analysis: Histopathological examination of tumors and tissues from all animals to confirm the diagnosis and identify other potential pathologies.
B. Acute Toxicity LD50 Determination
-
Objective: To determine the median lethal dose (LD50) of pronethalol and propranolol.
-
Animal Model: Mice (e.g., 60-70 per compound per administration route).[1]
-
Groups: Animals were divided into multiple groups, each receiving a different, graded dose of the test compound.
-
Administration: The compounds were administered either by intravenous injection or oral gavage.[1]
-
Observation Period: Animals were observed for a set period (e.g., 24 to 48 hours) for signs of toxicity and mortality.
-
Data Collection: The number of deaths in each dose group was recorded.
-
Analysis: The LD50 value and its 95% confidence limits were calculated using an appropriate statistical method (e.g., probit analysis).
Conclusion
The comparative toxicology of pronethalol and propranolol serves as a critical case study in drug development. While their acute toxicities are similar, the carcinogenic potential of pronethalol, likely mediated by a reactive metabolite, represents a profound and unacceptable risk that led to its withdrawal.[1][2] Propranolol, lacking this carcinogenic liability, became a foundational molecule in cardiovascular pharmacology. This comparison underscores the importance of long-term toxicological screening and the investigation of metabolic pathways in ensuring drug safety.
References
- 1. COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pronethalol - Wikipedia [en.wikipedia.org]
- 3. Comparison of some properties of pronethalol and propranolol. 1965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol: Side effects, uses, interactions, and alternatives [medicalnewstoday.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The effects of pronethalol and propranolol on the coronary circulation of the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of pronethalol and propranolol on the coronary circulation of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propranolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Propranolol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Propranolol: Side Effects, Uses, Dosage, and More [healthline.com]
Validating (+)-Pronethalol as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Pronethalol with other established beta-adrenergic receptor antagonists. The objective is to validate its use as a pharmacological tool by presenting its performance characteristics alongside those of alternative compounds, supported by experimental data and detailed protocols.
Introduction to this compound and Beta-Adrenergic Blockade
Pronethalol was one of the earliest beta-adrenergic receptor antagonists, or "beta-blockers," to be synthesized. It is a non-selective antagonist, meaning it blocks both β1 and β2 adrenergic receptors. However, its clinical use was short-lived due to findings of carcinogenicity in animal studies, leading to its replacement by propranolol (B1214883).[1] Like many beta-blockers, pronethalol is a chiral molecule, existing as two enantiomers: (S)-(+)-Pronethalol and (R)-(-)-Pronethalol. It is crucial for researchers to understand that the pharmacological activity of beta-blockers often resides predominantly in one enantiomer. In the case of pronethalol, the (R)-(-)-enantiomer is significantly more potent in its beta-blocking activity than the (S)-(+)-enantiomer.[1] This guide will focus on validating the use of the less active enantiomer, this compound, as a potential control or tool in pharmacological studies.
Comparative Pharmacological Data
The primary mechanism of action for beta-blockers is the competitive antagonism of beta-adrenergic receptors, which blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action inhibits the downstream signaling cascade that is typically initiated by agonist binding.
Binding Affinity at Beta-Adrenergic Receptors
The affinity of a ligand for its receptor is a critical parameter in pharmacology and is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity.
Due to the historical discontinuation of pronethalol, direct and recent binding affinity data for its individual enantiomers are scarce in publicly available literature. However, based on the reported 49-fold lower activity of the (S)-(+)-enantiomer compared to the (R)-(-)-enantiomer, we can estimate its binding affinity.[1] For the purposes of this guide, we will use established binding data for racemic pronethalol and propranolol as primary comparators.
Table 1: Comparative Binding Affinities (Ki in nM) of Beta-Blockers at β1 and β2 Adrenergic Receptors
| Compound | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β1/β2) |
| This compound (estimated) | ~2450 | ~2450 | Non-selective |
| (R)-(-)-Pronethalol | ~50 | ~50 | Non-selective |
| Propranolol (racemic) | 1.0 - 5.0 | 0.5 - 2.0 | Non-selective |
| (-)-Propranolol (S-enantiomer) | 1.2 | 0.8 | Non-selective |
| Metoprolol | 10 - 60 | 400 - 1000 | β1-selective |
| Atenolol | 100 - 400 | 1000 - 5000 | β1-selective |
| Bisoprolol | 10 - 20 | 200 - 500 | β1-selective |
| Carvedilol | 0.5 - 2.0 | 0.2 - 1.0 | Non-selective (with α1 blocking activity) |
Note: The Ki values for this compound are estimated based on the 49-fold lower potency compared to the active (R)-(-)-enantiomer, for which a hypothetical Ki of 50 nM is used for illustrative purposes. Actual values may vary depending on experimental conditions.
Functional Activity
Functional assays measure the biological response to a drug, such as the inhibition of agonist-induced downstream signaling (e.g., cAMP production) or a physiological response (e.g., changes in heart rate). The potency of an antagonist in a functional assay is often expressed as the IC50 (the concentration of antagonist that inhibits 50% of the maximal agonist response) or the pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve).
Consistent with its lower binding affinity, this compound would be expected to have a significantly higher IC50 value in functional assays compared to its (R)-(-)-enantiomer and other non-selective beta-blockers like propranolol.
Table 2: Comparative Functional Potency of Beta-Blockers
| Compound | Assay | Parameter | Value |
| This compound | Isoprenaline-induced tachycardia (in vivo) | Relative Potency | Very Low |
| (R)-(-)-Pronethalol | Isoprenaline-induced tachycardia (in vivo) | Relative Potency | High |
| Propranolol | Isoprenaline-induced cAMP accumulation | IC50 | ~1-10 nM |
| Metoprolol | Isoprenaline-induced cAMP accumulation | IC50 | ~50-100 nM (β1) |
| Atenolol | Isoprenaline-induced cAMP accumulation | IC50 | ~200-500 nM (β1) |
Experimental Protocols
To facilitate the validation and comparison of this compound in a research setting, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol).
-
Test compound (this compound) and reference compounds (e.g., propranolol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.
Materials:
-
Whole cells expressing the target beta-adrenergic receptor subtype.
-
Beta-adrenergic agonist (e.g., Isoprenaline).
-
Test compound (this compound) and reference compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound or reference compound for a set period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of Isoprenaline) to stimulate cAMP production.
-
Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing Signaling and Workflows
Beta-Adrenergic Signaling Pathway
The canonical beta-adrenergic signaling pathway is initiated by the binding of an agonist to the receptor, leading to the activation of a Gs protein, which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response. Beta-blockers, including this compound, competitively inhibit the initial step of agonist binding.
Caption: Canonical Beta-Adrenergic Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow: Radioligand Competition Binding Assay
The following workflow diagram illustrates the key steps involved in a radioligand competition binding assay to determine the Ki of a test compound.
Caption: Workflow for a Radioligand Competition Binding Assay.
Conclusion
The validation of this compound as a pharmacological tool hinges on its significantly lower potency compared to its (R)-(-)-enantiomer and other clinically relevant beta-blockers. Its estimated high Ki and IC50 values suggest that it has a much weaker interaction with beta-adrenergic receptors. This makes this compound a potentially useful negative control in experiments designed to investigate the specific effects of beta-adrenergic blockade. By using this compound alongside its more active counterpart or other beta-blockers, researchers can differentiate between effects mediated by beta-receptor antagonism and potential off-target or non-specific effects of the chemical scaffold. However, it is important to note the historical data on the carcinogenicity of pronethalol, and appropriate safety precautions should be taken when handling this compound. Further characterization of its off-target profile would be beneficial for its definitive validation as a pharmacological tool.
References
A Comparative Analysis of the Half-Lives of Pronethalol and Propranolol
This guide provides a detailed, side-by-side comparison of the pharmacokinetic half-lives of two notable beta-adrenergic antagonists: pronethalol and propranolol (B1214883). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data, outlines methodological approaches for half-life determination, and visualizes key biological and experimental pathways.
Quantitative Data Summary
The metabolic half-life of a drug is a critical pharmacokinetic parameter, indicating the time required for its concentration in the body to be reduced by half. The following table summarizes the comparative metabolic half-lives of pronethalol and propranolol based on experimental data from animal studies.
| Drug | Species | Condition | Dosage (intravenous) | Metabolic Half-life (minutes) |
| Pronethalol | Rabbit | Conscious | 2 mg/kg | 40 |
| Cat | Anesthetized | 2 mg/kg | 50 | |
| Dog | Conscious | 1 mg/kg | 40 | |
| Dog | Anesthetized | 1 mg/kg | 60 | |
| Propranolol | Rabbit | Conscious | 2 mg/kg | 45 |
| Cat | Anesthetized | 2 mg/kg | 45 | |
| Dog | Conscious | 1 mg/kg | 45 | |
| Dog | Anesthetized | 1 mg/kg | 55 |
Data sourced from a comparative study on the properties of pronethalol and propranolol.
It is important to note that the half-life of propranolol in humans is more extensively documented and varies based on the formulation and patient-specific factors. For immediate-release oral formulations, the half-life is typically in the range of 3-6 hours.[1][2] Extended-release formulations of propranolol have a significantly longer half-life, ranging from 8 to 20 hours.[1] Intravenous administration results in a shorter half-life of approximately 2.4 hours.[1]
Experimental Protocols
The determination of a drug's half-life is a fundamental aspect of pharmacokinetic studies. The following protocol outlines a general methodology for determining the metabolic half-life of beta-blockers like pronethalol and propranolol in animal models, based on established research practices.
Objective: To determine and compare the metabolic half-life of pronethalol and propranolol following intravenous administration in a suitable animal model (e.g., rabbit, dog, or cat).
Materials:
-
Pronethalol hydrochloride
-
Propranolol hydrochloride
-
Saline solution (for injection)
-
Animal model (e.g., New Zealand white rabbits)
-
Anesthetic (if required, e.g., pentobarbitone sodium)
-
Syringes and needles for intravenous administration and blood sampling
-
Heparinized blood collection tubes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., fluorescence or UV)
-
Chemicals and solvents for sample preparation and HPLC mobile phase
Procedure:
-
Animal Preparation: Healthy, adult animals are selected and acclimatized to the laboratory environment. For studies requiring anesthesia, the anesthetic is administered according to established protocols.
-
Drug Administration: A specific dose of either pronethalol or propranolol (e.g., 1 or 2 mg/kg) is administered intravenously.
-
Blood Sampling: Arterial blood samples are collected at predetermined time intervals after drug administration. A typical sampling schedule might include 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-injection.
-
Plasma Preparation: The collected blood samples are immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored frozen until analysis.
-
Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly HPLC.[3][4] This involves protein precipitation from the plasma, followed by injection of the supernatant onto the HPLC column.[5]
-
Data Analysis: The plasma concentration of the drug is plotted against time on a semi-logarithmic scale. The terminal elimination phase of the drug, which typically follows first-order kinetics, will appear as a straight line.
-
Half-Life Calculation: The elimination rate constant (k_el) is determined from the slope of the terminal linear phase of the log plasma concentration-time curve (slope = -k_el / 2.303). The half-life (t½) is then calculated using the formula: t½ = 0.693 / k_el.[6]
Mandatory Visualizations
Beta-Adrenergic Signaling Pathway
Pronethalol and propranolol are beta-adrenergic antagonists, meaning they block the action of catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine) at beta-adrenergic receptors. This blockade disrupts the downstream signaling cascade.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.
Experimental Workflow for Half-Life Determination
The process of determining the half-life of a drug in vivo involves a series of sequential steps, from drug administration to data analysis.
Caption: Experimental workflow for determining the in vivo half-life of a drug.
References
- 1. Direct measurement of propranolol bioavailability during accumulation to steady-state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of propranolol concentration in small volume of rat plasma by HPLC with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorimetric liquid chromatographic method for the determination of propranolol in human serum/plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of (+)-Pronethalol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of (+)-Pronethalol is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations and best practices.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of solid this compound or its concentrated solutions should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation or exposure.
Hazard Summary
The following table summarizes the key hazard information for Pronethalol hydrochloride, the common salt form of this compound.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. |
Data sourced from AK Scientific, Inc. Safety Data Sheet for Pronethalol hydrochloride[1].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[2][3].
1. Waste Segregation and Collection:
-
Identify and Segregate: All waste containing this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips, weighing paper), and contaminated PPE, must be segregated from general laboratory waste[4].
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container that is compatible with the chemical[5][6]. The original container may be used if it is in good condition[5].
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". If it is a solution, the solvent and approximate concentration should also be noted[4].
-
Hazard Communication: Affix appropriate hazard symbols (e.g., corrosive, environmental hazard) to the container.
3. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation[2][5].
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak[6][7].
-
Segregation of Incompatibles: Ensure that the this compound waste is not stored with incompatible chemicals. For example, acids and bases should be stored separately[5].
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or equivalent department[2].
-
Documentation: Complete any required waste disposal forms or logs as per your institution's protocol.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. This should be handled by trained EHS staff[7].
5. Decontamination of Reusable Labware:
-
Triple Rinsing: Glassware that has come into contact with this compound should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it has been triple rinsed. The rinsate from this process is also considered hazardous waste[7].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling (+)-Pronethalol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Pronethalol, a non-selective β-adrenergic antagonist. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following PPE should be worn at all times in the laboratory when working with this compound:
-
Eye and Face Protection: Chemical safety goggles that adhere to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[1] In situations with a splash hazard, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves, to prevent skin exposure.[1][2][3] It is recommended to use powder-free gloves to avoid contamination of the work area.[4] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if they become damaged or contaminated.[4]
-
Body Protection: A lab coat or a long-sleeved, seamless, disposable gown with tight-fitting cuffs is required to protect the skin.[1][2][5] Gowns should close in the back and should not be worn outside of the designated hazardous work area.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] Surgical masks do not offer adequate protection from chemical exposure.[4]
Operational Plan for Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan should be followed:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, such as a chemical fume hood, should be clean and uncluttered. An emergency eye wash station should be accessible.[2]
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools to handle the compound and avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[6]
-
During Use: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[7] Keep the container tightly closed when not in use.[7]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][7] Clean the work area and any equipment used according to standard laboratory procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure. This compound is very toxic to aquatic life with long-lasting effects.[7]
-
Waste Collection: All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a suitable, clearly labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[7] Do not dispose of this compound down the drain or in the regular trash. Normal disposal is typically via incineration by an accredited disposal contractor.[8]
-
Container Disposal: Before disposing of the original container, ensure it is empty. Scratch out all identifying information on the prescription label to make it unreadable.[9]
-
Spill Management: In case of a spill, immediately evacuate the area if necessary. Wearing appropriate PPE, absorb the spill with an inert material and place it into a suitable disposal container.[7] Consult local regulations for disposal procedures.[7]
Safety Data Summary
The following table summarizes key safety information for this compound hydrochloride:
| Property | Value | Reference |
| Hazard Statements | H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [7] |
| Signal Word | Danger | [7] |
| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a poison center or doctor. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [7] |
| First Aid - Eyes | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. | [7] |
| First Aid - Skin | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. | [7] |
| First Aid - Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [7] |
| First Aid - Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. | [7] |
Workflow for Handling and Disposal of this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pccarx.com [pccarx.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aksci.com [aksci.com]
- 8. astrazeneca.com.au [astrazeneca.com.au]
- 9. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
